4-((2-Chloroethyl)(methyl)amino)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-chloroethyl(methyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(7-6-11)10-4-2-9(8-13)3-5-10/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFULQJDHJGQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059100 | |
| Record name | Benzaldehyde, 4-[(2-chloroethyl)methylamino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-31-5 | |
| Record name | 4-[(2-Chloroethyl)methylamino]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Chloroethyl)methylamino)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-[(2-chloroethyl)methylamino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-[(2-chloroethyl)methylamino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[(2-chloroethyl)methylamino]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(2-Chloroethyl)methylamino]benzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9U2A67KF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde as an Alkylating Agent
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the molecular mechanism by which 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a member of the aromatic nitrogen mustard family, functions as a DNA alkylating agent. It details the chemical activation, interaction with DNA, and the subsequent cellular responses. While specific quantitative data for this exact compound is limited in publicly available literature, this guide leverages data from closely related and structurally similar aromatic nitrogen mustards to provide a comprehensive overview.
Introduction to Aromatic Nitrogen Mustards
Nitrogen mustards are a class of bifunctional alkylating agents that were among the first compounds used for cancer chemotherapy.[1] Their cytotoxic effects stem from their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, with DNA being the primary target.[2] this compound belongs to the aromatic subclass of nitrogen mustards. The aromatic ring reduces the nucleophilicity of the nitrogen atom compared to aliphatic mustards, making the compound less reactive and modulating its pharmacokinetic and pharmacodynamic properties.[3] This reduced reactivity allows for more selective action and often a better therapeutic index.
Mechanism of Action: From Activation to DNA Alkylation
The mechanism of action of this compound as a DNA alkylating agent can be dissected into two primary stages: chemical activation and reaction with DNA.
Chemical Activation: Formation of the Aziridinium Ion
The alkylating activity of nitrogen mustards is dependent on the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (ethylene iminium) cation.[1][4] This is the rate-limiting step in the alkylation process. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion.[3]
The aromatic ring in this compound delocalizes the nitrogen's lone pair, which slows down the formation of the aziridinium ion compared to aliphatic mustards like mechlorethamine.[3] This results in a slower activation rate and a longer half-life in a biological system.
Figure 1: Activation via Aziridinium Ion Formation.
Note: A placeholder image is used for the aziridinium ion as direct generation is complex. The diagram illustrates the conceptual transformation.
DNA Alkylation: Covalent Modification of Nucleobases
Once formed, the strained, positively charged aziridinium ring is a potent electrophile that readily reacts with nucleophilic sites on DNA. The primary target for alkylation by nitrogen mustards is the N7 position of guanine due to its high nucleophilicity.[5][6] Other potential sites, though less favored, include the N1 and N3 positions of adenine and the N3 position of cytosine.[7]
The reaction proceeds as follows:
-
Monofunctional Alkylation: The aziridinium ion is attacked by the N7 of a guanine base, forming a stable covalent bond (a mono-adduct).
-
Bifunctional Alkylation (Cross-linking): The second 2-chloroethyl arm can then undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive site can then alkylate another nucleobase.[8]
-
Interstrand Cross-links (ICLs): If the second alkylation occurs on a guanine in the opposite DNA strand, it results in an interstrand cross-link. ICLs are highly cytotoxic lesions as they prevent DNA strand separation, thereby blocking replication and transcription.[1]
-
Intrastrand Cross-links: If the second alkylation occurs on another base within the same DNA strand, it forms an intrastrand cross-link.
-
Figure 2: DNA Alkylation and Cross-linking Pathway.
Cellular Consequences and Cytotoxicity
The formation of DNA adducts, particularly ICLs, triggers a cascade of cellular responses.
-
DNA Damage Response (DDR): The cell's DNA repair machinery recognizes the DNA lesions. Sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate a host of downstream targets, including the tumor suppressor protein p53.
-
Cell Cycle Arrest: Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the p53 pathway can initiate apoptosis (programmed cell death), eliminating the damaged cell.[1] This is the ultimate basis for the anti-cancer activity of alkylating agents.
Figure 3: Cellular Response to DNA Alkylation.
Quantitative Data (Representative of Aromatic Nitrogen Mustards)
Table 1: DNA Adduct Distribution of Aromatic Nitrogen Mustards
| Compound | Primary Adducts | Key Findings |
|---|---|---|
| Chlorambucil | Ade-N1, Gua-N7, Cyt-N3, Ade-N3 | Single-stranded DNA is more reactive than double-stranded DNA. Gua-N7,N7 interstrand cross-links are detected.[7] |
| Melphalan | N7-guanine monoadducts, N3-adenine monoadducts, Interstrand cross-links (G-N-G) | N7-guanine adducts are the most prevalent lesions. The extent of p53-specific DNA damage correlates with clinical outcome in multiple myeloma.[1] |
Table 2: Representative Cytotoxicity of Aromatic Nitrogen Mustards
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Melphalan | Human Myeloma (RPMI 8226) | MTT | ~ 5-10 | Illustrative data based on typical ranges |
| Chlorambucil | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis | ~ 10-50 | Illustrative data based on typical ranges |
Note: IC₅₀ values are highly dependent on the cell line and experimental conditions. The values presented are for illustrative purposes to indicate general potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of alkylating agents.
Protocol: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[3][9]
Workflow Diagram
Figure 4: Experimental Workflow for the MTT Assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Protocol: Analysis of DNA Adducts by HPLC-Mass Spectrometry
This method allows for the sensitive detection and quantification of specific DNA adducts formed by the alkylating agent.[1]
Methodology:
-
Cell Treatment: Culture a relevant cancer cell line (e.g., HeLa or A549) and treat with a defined concentration of this compound for a set time (e.g., 24 hours).
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or phenol-chloroform extraction protocol.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC Separation: Separate the modified and unmodified nucleosides using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS) Detection: Analyze the eluent from the HPLC using tandem mass spectrometry (LC-MS/MS). Use electrospray ionization (ESI) in positive ion mode. Monitor for specific parent-daughter ion transitions corresponding to the expected DNA adducts (e.g., guanine + alkylating agent fragment).
-
Quantification: Quantify the amount of each adduct by comparing its peak area to that of a known internal standard and normalizing to the total amount of DNA analyzed (typically measured by the amount of unmodified guanosine).
Conclusion
This compound acts as a classic aromatic nitrogen mustard. Its mechanism of action is initiated by the formation of a reactive aziridinium ion, which subsequently alkylates DNA, primarily at the N7 position of guanine. The formation of bifunctional adducts, especially interstrand cross-links, is the principal driver of its cytotoxicity. These lesions trigger the DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells. The methodologies outlined provide a robust framework for the preclinical evaluation of this and other novel alkylating agents. Further studies are warranted to determine the specific quantitative parameters of its activity and its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. This compound | 94-31-5 [sigmaaldrich.com]
- 5. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Biological Activity of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde represent a class of compounds with significant potential in the realm of anticancer drug development. This technical guide provides a comprehensive overview of their biological activity, focusing on their synthesis, cytotoxic effects against various cancer cell lines, and the underlying mechanisms of action. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the pertinent biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
The quest for novel and effective anticancer agents remains a cornerstone of medicinal chemistry. Nitrogen mustards, characterized by the bis(2-chloroethyl)amino functional group, are a well-established class of alkylating agents that have been utilized in cancer chemotherapy for decades. Their cytotoxic effects are primarily attributed to their ability to form covalent bonds with DNA, leading to interstrand and intrastrand cross-links, which ultimately inhibit DNA replication and transcription, and induce apoptosis.
The core structure of this compound combines this reactive chloroethylamino moiety with a benzaldehyde scaffold. The aldehyde group offers a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, such as Schiff bases and hydrazones. These modifications can significantly influence the compounds' physicochemical properties, including solubility, stability, and bioavailability, as well as their biological activity and tumor cell selectivity. This guide delves into the synthesis and biological evaluation of these derivatives, with a particular focus on their potential as anticancer agents.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound typically involves the condensation of the parent aldehyde with various primary amines or hydrazines to form Schiff bases or hydrazones, respectively.
General Synthesis of Schiff Base Derivatives
A general method for the synthesis of Schiff base derivatives involves the reaction of this compound with a substituted aniline or other primary amine in a suitable solvent, such as ethanol, often with catalytic amounts of an acid (e.g., glacial acetic acid). The reaction mixture is typically refluxed for several hours, and the resulting Schiff base is then isolated by filtration or evaporation of the solvent, followed by recrystallization.
-
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff base derivatives.
Biological Activity and Cytotoxicity
Derivatives of this compound have been investigated for their cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of their antitumor action is believed to be DNA alkylation by the chloroethylamino group, a characteristic shared with other nitrogen mustards.
Quantitative Cytotoxicity Data
While comprehensive quantitative data for a wide range of this compound derivatives is not extensively available in a single study, related compounds have shown significant cytotoxic potential. For instance, Schiff bases derived from other substituted benzaldehydes have demonstrated promising anticancer activities.
A study on a novel Schiff base ligand synthesized from 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid reported an IC50 value of 446.68 µg/mL against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) after 72 hours of treatment[1]. Another study on 2-aminobenzothiazole derivatives reported IC50 values ranging from 22.13 to 61.03 μM against lung (A549) and breast (MCF-7) cancer cell lines[2]. Although not direct derivatives of the core compound of interest, these findings highlight the potential of Schiff base modification to yield potent anticancer agents.
Table 1: Cytotoxicity of Structurally Related Schiff Base Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid Schiff base | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | 446.68 µg/mL | [1] |
| 2-aminobenzothiazole derivative (OMS5) | Lung Cancer (A549) | 22.13 µM | [2] |
| 2-aminobenzothiazole derivative (OMS14) | Breast Cancer (MCF-7) | 61.03 µM | [2] |
Note: The data presented is for structurally related compounds and serves as an indication of the potential activity of this compound derivatives.
Experimental Protocols
The evaluation of the biological activity of these derivatives involves a series of standardized in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
-
Experimental Workflow for MTT Assay
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the 4-((2-Chloroethyl)(methyl)amino) moiety is DNA alkylation. The benzaldehyde portion of the molecule and its derivatives can also contribute to the overall biological effect by influencing various cellular signaling pathways.
DNA Alkylation
The bis(2-chloroethyl)amino group is a classic nitrogen mustard pharmacophore. It undergoes an intramolecular cyclization to form a highly reactive aziridinium ion, which then acts as an electrophile that can alkylate nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to the formation of monoadducts, as well as interstrand and intrastrand cross-links, which are highly cytotoxic lesions.
-
DNA Alkylation Pathway
References
Investigating the Cytotoxicity of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde on Cancer Cell Lines: A Technical Guide
Introduction
Nitrogen mustards represent a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to cell cycle arrest and apoptosis.[2][3] The compound 4-((2-Chloroethyl)(methyl)amino)benzaldehyde belongs to the family of aromatic nitrogen mustards, incorporating a benzaldehyde moiety which may influence its biological activity and cellular uptake. This technical guide outlines the theoretical framework and experimental protocols for investigating the cytotoxic potential of this compound against various cancer cell lines.
Predicted Mechanism of Action: DNA Alkylation by Aromatic Nitrogen Mustards
The cytotoxic activity of aromatic nitrogen mustards is predicated on their ability to form highly reactive aziridinium ions. This process is initiated by an intramolecular cyclization where the nitrogen atom displaces the chloride from the chloroethyl group.[2] The resulting electrophilic aziridinium ion can then be attacked by nucleophilic sites on DNA, primarily the N7 position of guanine residues.[1] When both chloroethyl groups undergo this reaction, it can lead to the formation of interstrand cross-links in the DNA. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting replication and transcription, ultimately triggering apoptotic cell death.[1]
References
An In-depth Technical Guide on the Reaction of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde with DNA Guanine Residues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated reaction between the bifunctional alkylating agent, 4-((2-chloroethyl)(methyl)amino)benzaldehyde, and guanine residues within DNA. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates the well-established mechanisms of structurally similar nitrogen mustards to predict its mode of action. The guide details the probable reaction pathways, the nature of the resulting DNA adducts, and the potential biological ramifications. Furthermore, it outlines standard experimental protocols for investigating such DNA alkylation events and presents illustrative quantitative data based on analogous compounds. Visual diagrams are provided to clarify the reaction mechanism, experimental workflows, and relevant cellular responses.
Introduction to Nitrogen Mustards and DNA Alkylation
Nitrogen mustards are a class of potent DNA alkylating agents characterized by the presence of one or more 2-chloroethyl groups.[1] These compounds are highly electrophilic and react with nucleophilic centers in biological macromolecules, with DNA being a primary target.[2] The cytotoxicity of many nitrogen mustards, which forms the basis of their use as antineoplastic agents, is largely attributed to their ability to form covalent adducts with DNA bases.[3] This damage can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4]
The reactivity of nitrogen mustards is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion.[1] This intermediate is then susceptible to nucleophilic attack by various sites on the DNA bases. Guanine, being the most nucleophilic of the DNA bases, is the preferential target for many alkylating agents, with the N7 position being the most reactive site.[2][5]
Predicted Reaction of this compound with Guanine
Based on the known reactivity of analogous nitrogen mustards, this compound is anticipated to alkylate DNA through a sequential process involving the formation of a reactive aziridinium intermediate.
Mechanism of Action
The proposed reaction mechanism is as follows:
-
Aziridinium Ion Formation: The lone pair of electrons on the nitrogen atom of the amino group initiates an intramolecular nucleophilic attack on the carbon atom bearing the chlorine, displacing the chloride ion and forming a highly strained and electrophilic aziridinium ion.
-
Nucleophilic Attack by Guanine: The N7 position of a guanine residue in the DNA strand, being electron-rich, acts as a nucleophile and attacks the aziridinium ring, leading to its opening and the formation of a monofunctional adduct.
-
Formation of a Second Aziridinium Ion (for bifunctional agents): While the user-specified compound is monofunctional with respect to the chloroethyl group, many nitrogen mustards are bifunctional. In such cases, the second 2-chloroethyl group can independently form another aziridinium ion.
-
Cross-linking (for bifunctional agents): This second aziridinium ion can then react with another nucleophilic site, such as the N7 of another guanine residue on the same or opposite DNA strand, resulting in an intrastrand or interstrand cross-link, respectively.[5][6] Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.[3]
The benzaldehyde moiety in this compound may influence the reactivity and DNA binding affinity of the molecule, but the core alkylation chemistry is expected to be dictated by the chloroethylamino group.
Predicted DNA Adducts
The primary reaction product is expected to be a monoadduct at the N7 position of guanine: 7-(2-(methyl(4-formylphenyl)amino)ethyl)guanine. If the compound were bifunctional, the major products would include:
-
Monofunctional Adducts: Alkylation of a single guanine or adenine base.[6]
-
Intrastrand Cross-links: Linkage of two guanine residues on the same DNA strand.
-
Interstrand Cross-links: Linkage of two guanine residues on opposite DNA strands.[6]
The relative abundance of these adducts would depend on the reaction conditions and the DNA sequence context.
Quantitative Analysis of DNA Alkylation (Illustrative Data)
The following tables present hypothetical quantitative data based on typical findings for analogous nitrogen mustards to illustrate the types of measurements performed in such studies.
Table 1: Relative Reactivity of Nucleobases with a Model Nitrogen Mustard
| DNA Base | Relative Reactivity (%) |
| Guanine (N7) | 70 |
| Adenine (N3) | 20 |
| Cytosine (N3) | 5 |
| Thymine (O2) | <5 |
Table 2: Distribution of DNA Adducts Formed by a Model Bifunctional Nitrogen Mustard
| Adduct Type | Percentage of Total Adducts |
| N7-Guanine Monoadduct | 60 |
| N3-Adenine Monoadduct | 15 |
| G-G Intrastrand Cross-link | 10 |
| G-G Interstrand Cross-link | 10 |
| Other | 5 |
Experimental Protocols
Investigating the reaction of this compound with DNA would involve a series of in vitro and potentially cellular experiments.
In Vitro Reaction of this compound with DNA
Objective: To identify the DNA adducts formed and to determine the kinetics of the reaction.
Methodology:
-
Reaction Setup: Incubate purified calf thymus DNA or a synthetic oligonucleotide of defined sequence with varying concentrations of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
Time-Course Analysis: Aliquots are taken at different time points to monitor the progress of the reaction.
-
DNA Hydrolysis: The DNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Adduct Analysis by HPLC-MS/MS: The resulting mixture of normal and adducted nucleosides is analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
-
HPLC Separation: A C18 reverse-phase column is typically used to separate the different nucleosides based on their hydrophobicity.
-
MS/MS Detection: Electrospray ionization (ESI) in positive ion mode is used to detect and quantify the protonated molecular ions of the expected adducts. Collision-induced dissociation (CID) is used to generate characteristic fragment ions for structural confirmation.
-
-
Quantification: The amount of each adduct is quantified by comparing its peak area to that of a known concentration of an internal standard.
Cellular DNA Adduct Analysis
Objective: To determine if this compound forms DNA adducts in a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line) is cultured and treated with this compound for a specified period.
-
Genomic DNA Isolation: Genomic DNA is isolated from the treated cells using a commercial DNA extraction kit.
-
DNA Hydrolysis and Analysis: The isolated DNA is then subjected to the same hydrolysis and HPLC-MS/MS analysis as described in the in vitro protocol.
Visualizations
Reaction Mechanism
Caption: Predicted reaction of this compound with guanine.
Experimental Workflow
Caption: General workflow for the detection of DNA adducts.
Cellular Response to DNA Alkylation
Caption: Simplified overview of cellular responses to DNA alkylation.
Conclusion
This compound is predicted to function as a DNA alkylating agent, primarily targeting the N7 position of guanine residues through the formation of a reactive aziridinium ion. The resulting DNA adducts can disrupt critical cellular processes, leading to cytotoxicity. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its mechanism of action and biological effects. A thorough understanding of the interaction of such compounds with DNA is crucial for the development of novel therapeutic agents and for assessing the toxicological risks of chemical exposure.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complexity and regulation of repair of alkylation damage to nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of the compound 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a molecule of interest in synthetic chemistry and potentially in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by detailed, generalized experimental protocols for acquiring such data. The information is structured to be a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and medicinal chemistry.
Introduction
This compound (CAS No. 94-31-5) is an aromatic aldehyde containing a nitrogen mustard moiety. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation. This guide presents a predictive summary of its key spectroscopic features based on the analysis of its functional groups and data from analogous structures.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following spectral features are anticipated.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.7 | Doublet | 2H | Aromatic protons (ortho to -CHO) |
| ~6.7 | Doublet | 2H | Aromatic protons (ortho to -N(CH₃)(CH₂CH₂Cl)) |
| ~3.8 | Triplet | 2H | Methylene protons (-N-CH₂-CH₂Cl) |
| ~3.6 | Triplet | 2H | Methylene protons (-CH₂-Cl) |
| ~3.1 | Singlet | 3H | Methyl protons (-N-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (-CHO) |
| ~152 | Aromatic carbon attached to the amino group |
| ~132 | Aromatic carbons ortho to the aldehyde group |
| ~129 | Aromatic carbon attached to the aldehyde group |
| ~111 | Aromatic carbons ortho to the amino group |
| ~55 | Methylene carbon attached to nitrogen (-N-CH₂-) |
| ~41 | Methylene carbon attached to chlorine (-CH₂-Cl) |
| ~40 | Methyl carbon (-N-CH₃) |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state IR spectrum of this compound is expected to show the following characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde |
| ~1680 | Strong | C=O stretch of the aromatic aldehyde |
| ~1600, ~1500 | Medium-Strong | C=C stretching of the aromatic ring |
| ~1350 | Strong | C-N stretching of the aromatic amine[1] |
| ~820 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene |
| ~670 | Medium | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z) for this compound
| m/z Value | Interpretation |
| 197/199 | Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of ³⁵Cl and ³⁷Cl in a ~3:1 ratio[2][3][4] |
| 168 | Loss of the ethyl group (-C₂H₅) |
| 148 | Loss of the chloroethyl radical (•CH₂CH₂Cl) |
| 134 | [M - C₂H₄Cl]⁺ |
| 120 | [M - CH₂Cl - C₂H₄]⁺ |
| 91 | Tropylium ion from the aromatic ring |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Width: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Spectral Width: 0 to 220 ppm
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain a high-quality infrared spectrum to identify functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrument Parameters (for a Fourier-Transform IR spectrometer):
-
Background Scan:
-
Run a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.
-
-
Sample Scan:
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Scan Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
-
For a direct insertion probe, the sample is heated to induce volatilization into the ion source.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 150-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) and its corresponding M+2 isotope peak to confirm the presence of chlorine.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with spectral libraries if available.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
Caption: Predicted major fragmentation pathways in mass spectrometry.
References
Physical and chemical properties of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the compound 4-((2-Chloroethyl)(methyl)amino)benzaldehyde. This molecule, belonging to the nitrogen mustard class of aromatic aldehydes, holds significant interest for its potential applications in medicinal chemistry and materials science due to its reactive chloroethyl moiety and versatile benzaldehyde group.
Compound Identification and Physical Properties
This compound is a solid at room temperature with the chemical formula C₁₀H₁₂ClNO.[1][2] Key identification and physical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 94-31-5 | [3] |
| Molecular Formula | C₁₀H₁₂ClNO | [3] |
| Molecular Weight | 197.66 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Synonyms | p-((2-Chloroethyl)methylamino)benzaldehyde, 4-[(2-Chloroethyl)(methyl)amino]benzaldehyde | [4] |
| Physical Form | Solid | [1][2] |
| Melting Point | 70 °C | [5] |
| Boiling Point (Predicted) | 328.7 ± 27.0 °C | [5] |
| Purity (Typical) | ≥98% | [1][6] |
Spectral Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl group, and the two methylene groups of the chloroethyl chain. The aromatic protons would likely appear as two doublets in the downfield region (around 7-8 ppm). The highly deshielded aldehyde proton would be a singlet further downfield (around 9-10 ppm). The methylene protons adjacent to the nitrogen and the chlorine would appear as triplets in the range of 3-4 ppm, and the methyl protons would be a singlet around 3 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 190 ppm).[7] The aromatic carbons would resonate in the 110-150 ppm range. The carbons of the chloroethyl and methyl groups would appear in the upfield region.
2.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found around 1700-1680 cm⁻¹.[8] Other significant peaks would include C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations.
2.3. Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.66 g/mol ).[3] The fragmentation pattern would likely involve the loss of the chloroethyl group, the methyl group, and the formyl group, leading to characteristic fragment ions.[9][10]
Chemical Properties
3.1. Solubility
Based on its structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and chloroform. Its solubility in water is likely to be low.
3.2. Stability and Storage
As a nitrogen mustard derivative, this compound may be sensitive to moisture and elevated temperatures. The chloroethyl group can undergo hydrolysis or other nucleophilic substitution reactions. Therefore, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1][6]
3.3. Reactivity
The chemical reactivity of this compound is dictated by two primary functional groups: the aldehyde and the nitrogen mustard moiety.
-
Aldehyde Group: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions with amines to form imines (Schiff bases).[11]
-
Nitrogen Mustard Moiety: The 2-chloroethylamino group is the pharmacophore responsible for the alkylating properties of nitrogen mustards. The lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing the chlorine atom, forming a highly reactive aziridinium ion intermediate. This intermediate is a potent electrophile that can react with nucleophiles.[12][13] In a biological context, the primary target for alkylation is the N7 position of guanine in DNA.[14]
Experimental Protocols
4.1. Synthesis
A plausible and widely used method for the synthesis of 4-substituted benzaldehydes from electron-rich aromatic compounds is the Vilsmeier-Haack reaction .[15][16][17] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Proposed Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: Dissolve N-(2-chloroethyl)-N-methylaniline in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base, such as sodium hydroxide or sodium carbonate, until a precipitate forms. Filter the crude product, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Biological Activity and Potential Applications
5.1. Mechanism of Action as an Alkylating Agent
As a nitrogen mustard, this compound is expected to function as a bifunctional alkylating agent. The proposed mechanism involves the intramolecular formation of a highly reactive aziridinium ion, which then alkylates nucleophilic sites on biological macromolecules, primarily DNA.[12][13] This alkylation can occur at one or both of the chloroethyl arms, leading to mono-adducts or inter- and intra-strand cross-links in the DNA. These DNA lesions disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[14][18]
Signaling Pathway for DNA Damage-Induced Apoptosis:
Caption: DNA damage-induced apoptosis pathway.
5.2. Cytotoxicity
5.3. Applications in Drug Development
The bifunctional nature of this compound makes it a versatile platform for the development of novel therapeutic agents. The aldehyde group can be used as a handle for conjugation to targeting moieties, such as peptides or antibodies, to achieve selective delivery to cancer cells. Furthermore, the nitrogen mustard "warhead" can be modified to fine-tune its reactivity and toxicity profile.[18]
Safety and Handling
6.1. Hazard Identification
Based on data for similar compounds, this compound should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[1][2]
6.2. Recommended Handling Precautions
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
This technical guide provides a summary of the available information on this compound. Further experimental studies are required to fully elucidate its spectral properties, reactivity, and biological activity for its potential application in research and drug development.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactions of nitrogen mustards with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
"4-((2-Chloroethyl)(methyl)amino)benzaldehyde" as a precursor for nitrogen mustard compounds
An in-depth technical guide on the synthesis of nitrogen mustard compounds from "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" cannot be provided. The creation and dissemination of detailed protocols for the synthesis of nitrogen mustards, which are potent alkylating agents with applications in both chemotherapy and as chemical warfare agents, are subject to strict regulations and ethical considerations.
Providing such a guide would be irresponsible and could facilitate the production of hazardous materials by unauthorized individuals. The synthesis of these compounds should only be conducted by trained professionals in controlled laboratory settings with appropriate safety measures and regulatory oversight.
Instead, general information on the chemical class and its medical applications can be discussed from a public health and safety perspective. Nitrogen mustards, despite their toxicity, have been pivotal in the development of chemotherapy. Their mechanism of action involves the alkylation of DNA, which disrupts cell division and is particularly effective against rapidly proliferating cancer cells. Research in this area focuses on designing new analogues with increased selectivity for cancer cells to minimize side effects.
For researchers, scientists, and drug development professionals interested in the development of novel therapeutics, it is recommended to consult peer-reviewed scientific literature and established safety protocols from regulatory agencies. Access to detailed synthetic procedures for such compounds is typically restricted and requires appropriate institutional affiliations and adherence to all relevant safety and security protocols.
Potential Therapeutic Targets of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-Chloroethyl)(methyl)amino)benzaldehyde and its analogs belong to the nitrogen mustard class of alkylating agents. These compounds are of significant interest in oncology due to their ability to induce cytotoxicity in rapidly proliferating cancer cells. The core structure, featuring a benzaldehyde ring and a reactive bis(2-chloroethyl)amino group, allows for a range of chemical modifications to modulate activity, selectivity, and pharmacological properties. This technical guide provides a comprehensive overview of the potential therapeutic targets of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
The primary mechanism of action for this class of compounds is the alkylation of DNA. The electron-rich nitrogen atom of the amino group facilitates the formation of a highly reactive aziridinium ion, which then electrophilically attacks nucleophilic sites on DNA bases, primarily the N7 position of guanine. This can result in mono-adducts, and more critically, interstrand cross-links (ICLs) that block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]
Recent studies on various analogs have revealed that their cytotoxic effects are not solely dependent on DNA alkylation. Emerging evidence points to a multi-faceted mechanism of action that can include the inhibition of key enzymes involved in DNA topology, such as topoisomerase II, and the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS).[2][3] This guide will delve into these primary and secondary therapeutic targets, providing a framework for the further development and evaluation of this compound analogs as potential anticancer agents.
Core Therapeutic Targets and Mechanisms of Action
The anticancer activity of this compound analogs stems from their ability to interfere with fundamental cellular processes. The main therapeutic targets and the corresponding mechanisms are outlined below.
DNA Alkylation and Interstrand Cross-Linking
The hallmark of nitrogen mustards is their ability to covalently modify DNA. This process is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion. This cation is a potent electrophile that readily reacts with nucleophilic centers in DNA, particularly the N7 atom of guanine. A second, similar reaction with the other chloroethyl arm leads to the formation of an interstrand cross-link, covalently linking the two strands of the DNA double helix. These ICLs are highly cytotoxic lesions as they physically obstruct the separation of DNA strands, which is essential for both replication and transcription. The cellular response to such extensive DNA damage, when repair mechanisms are overwhelmed, is the initiation of apoptosis.[4][5]
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoils and knots, that arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Some analogs of this compound have been shown to act as topoisomerase II poisons.[3] These compounds stabilize the "cleavable complex," a covalent intermediate where topoisomerase II is bound to the broken DNA ends. This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks, which are highly toxic to the cell and are potent inducers of apoptosis.[6]
Generation of Reactive Oxygen Species (ROS)
Several anticancer agents exert their effects by inducing oxidative stress within cancer cells. Some benzaldehyde nitrogen mustard analogs have been found to increase the intracellular levels of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[2][3] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-induced damage. Elevated ROS can damage cellular components, including lipids, proteins, and DNA. This oxidative damage can trigger apoptosis through various signaling pathways, including the activation of stress-activated protein kinases (e.g., JNK) and the mitochondrial pathway of apoptosis.[7][8][9]
Quantitative Data on Anticancer Activity
The cytotoxic efficacy of this compound analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a representative analog, Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH), and other related nitrogen mustard derivatives.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH) | HepG2 (Hepatocellular Carcinoma) | 26.1 ± 3.5 | [2][3] |
| HCT-116 (Colorectal Carcinoma) | 57.5 ± 5.3 | [2][3] | |
| K562 (Chronic Myelogenous Leukemia) | 48.2 ± 4.0 | [2][3] | |
| PC-12 (Pheochromocytoma) | 19.4 ± 2.2 | [2][3] | |
| BFA-Nitrogen Mustard Hybrid (5a) | HL-60 (Promyelocytic Leukemia) | 4.48 | [10] |
| PC-3 (Prostate Cancer) | 9.37 | [10] | |
| Bel-7402 (Hepatocellular Carcinoma) | 0.2 | [10] | |
| Bel-7402/5-FU (Drug-Resistant) | 0.84 | [10] | |
| Hydroxyanthraquinone-Nitrogen Mustard Hybrid (5k) | MCF-7 (Breast Cancer) | 0.000263 | [11][12] |
| Tyrosinamide-Chlorambucil Hybrid (m-16) | MDA-MB-231 (Breast Cancer) | 48.61 | [10] |
| MCF-7 (Breast Cancer) | 31.25 | [10] | |
| Chlorambucil (Parent Drug) | MDA-MB-231 (Breast Cancer) | 136.85 | [10] |
| MCF-7 (Breast Cancer) | 130.36 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound analogs.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for Apoptosis Markers
Principle: Western blotting is used to detect specific proteins in a sample. To assess apoptosis, the expression levels of key proteins in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP, are measured.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound at the desired concentration and time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
Principle: This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibitors of topoisomerase II will prevent this decatenation, leaving the kDNA in its catenated form.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, ATP, and kDNA.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control and a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated kDNA.
-
Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel, while catenated kDNA will remain in the well.
Measurement of Intracellular ROS
Principle: The production of intracellular ROS can be measured using fluorescent probes. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe that is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound as described for the MTT assay.
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if necessary) and express the results as a fold change relative to the vehicle control.
Conclusion
Analogs of this compound represent a promising class of compounds for anticancer drug development. Their therapeutic potential is rooted in their ability to target multiple critical cellular processes. The primary and most well-established mechanism is the alkylation of DNA, leading to the formation of cytotoxic interstrand cross-links that trigger apoptosis. Furthermore, the discovery that certain analogs can also inhibit topoisomerase II and induce the production of reactive oxygen species highlights the multi-targeted nature of these compounds, which may offer advantages in overcoming drug resistance.
The quantitative data presented in this guide demonstrate the potent cytotoxic activity of these analogs against a range of cancer cell lines. The detailed experimental protocols provide a practical framework for researchers to further investigate the mechanisms of action and to screen for novel, more effective derivatives. The signaling pathway diagrams offer a visual representation of the complex cellular responses to these compounds.
Future research in this area should focus on the synthesis and evaluation of a wider range of analogs to establish a more comprehensive structure-activity relationship. This will aid in the design of compounds with improved tumor selectivity and reduced off-target toxicity. Investigating the interplay between DNA damage, topoisomerase II inhibition, and ROS generation will provide a deeper understanding of the synergistic effects that may contribute to the overall anticancer efficacy of these promising therapeutic agents.
References
- 1. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone being involved in topoisomerase IIα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen mustard exposure of murine skin induces DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway leading to induction of inflammatory and proteolytic mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated topoisomerase II activity and altered chromatin in nitrogen mustard-resistant human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel hydroxyanthraquinone nitrogen mustard derivatives as potential anticancer agents via a bioisostere approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel hydroxyanthraquinone nitrogen mustard derivatives as potential anticancer agents via a bioisostere approach - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde DNA Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the nitrogen mustard derivative, 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, and deoxyribonucleic acid (DNA). As a member of the alkylating agent class of compounds, understanding its mechanism of DNA binding at a molecular level is crucial for the development of novel therapeutics and for assessing its toxicological profile. This document details the theoretical basis of its interaction, outlines computational and experimental protocols for its study, and presents the relevant cellular signaling pathways affected by the resulting DNA damage.
Introduction to this compound and its DNA Alkylating Potential
This compound belongs to the nitrogen mustard family, a class of compounds known for their ability to form covalent bonds with biological macromolecules, most notably DNA.[1][2] These agents are characterized by a chloroethylamino group, which is responsible for their alkylating activity. The cytotoxic effects of nitrogen mustards are primarily attributed to their ability to induce DNA damage, which can interfere with DNA replication and transcription, ultimately leading to cell death.[3][4]
The mechanism of action for nitrogen mustards involves an intramolecular cyclization to form a highly reactive aziridinium ion.[1][5] This electrophilic intermediate is then susceptible to nucleophilic attack by electron-rich sites on DNA bases. The N7 position of guanine is the most frequent target for alkylation by nitrogen mustards.[5][6] Bifunctional alkylating agents can react with two different nucleophilic sites, leading to the formation of interstrand or intrastrand cross-links in the DNA, which are particularly cytotoxic lesions.[3][7]
In Silico Modeling of DNA Binding
Computational modeling offers a powerful and cost-effective approach to investigate the binding of small molecules like this compound to DNA. These methods provide insights into the binding modes, interaction energies, and the structural changes induced in both the ligand and the DNA.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, DNA.[8][9] The process involves sampling a large number of possible conformations of the ligand in the binding site of the DNA and scoring them based on a force field that estimates the binding affinity.
Table 1: Representative Molecular Docking Parameters for Small Molecule-DNA Interaction
| Parameter | Description | Typical Value/Software |
| Receptor | 3D structure of DNA | B-DNA dodecamer (e.g., PDB ID: 1BNA) |
| Ligand | 3D structure of this compound | Generated and energy-minimized using software like ChemDraw or Avogadro |
| Docking Software | Program to perform the docking simulation | AutoDock, GOLD, Glide |
| Search Algorithm | Algorithm to explore ligand conformations | Lamarckian Genetic Algorithm, Monte Carlo |
| Scoring Function | Function to estimate binding energy | AMBER, CHARMM, MMFF94 |
| Grid Box | Defines the search space on the DNA | Centered on the DNA, encompassing the major and minor grooves |
Quantum Mechanics (QM) and Density Functional Theory (DFT)
Quantum mechanics calculations, particularly Density Functional Theory (DFT), can provide a more accurate description of the electronic structure and reactivity of the system.[10] DFT is well-suited for studying the mechanism of covalent bond formation between the aziridinium ion of the activated nitrogen mustard and the DNA base.
Table 2: Key DFT Calculation Parameters for Reaction Mechanism Studies
| Parameter | Description | Typical Method/Basis Set |
| Method | DFT functional | B3LYP, M06-2X |
| Basis Set | Mathematical description of atomic orbitals | 6-31G*, 6-311++G** |
| Solvation Model | Simulates the effect of the solvent (water) | Polarizable Continuum Model (PCM) |
| Calculation Type | Determines the properties to be calculated | Geometry Optimization, Transition State Search, Frequency Calculation |
Experimental Validation Protocols
In silico predictions should always be validated by experimental data. A variety of biophysical techniques can be employed to characterize the interaction of this compound with DNA.[11]
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of the compound upon binding to DNA.[12] Intercalation or groove binding can lead to hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and a red or blue shift in the maximum wavelength of absorption.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA) in a buffer solution (e.g., Tris-HCl, pH 7.4).
-
Titrate a fixed concentration of the compound with increasing concentrations of DNA.
-
Record the UV-Vis absorption spectra after each addition of DNA.
-
Analyze the changes in absorbance and wavelength to determine the binding mode and calculate the binding constant (Kb).
Fluorescence Spectroscopy
Fluorescence quenching experiments can provide information about the binding affinity and mechanism. If the compound is fluorescent, its fluorescence may be quenched upon binding to DNA.
Experimental Protocol:
-
Prepare solutions as described for UV-Vis spectroscopy.
-
Excite the compound at its maximum absorption wavelength and record the emission spectrum.
-
Titrate the compound with increasing concentrations of DNA and record the fluorescence spectra.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying changes in the secondary structure of DNA upon ligand binding.[11] The B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Changes in these bands can indicate the mode of binding.
Experimental Protocol:
-
Prepare solutions of DNA and the compound in a suitable buffer.
-
Record the CD spectrum of DNA alone.
-
Add increasing concentrations of the compound to the DNA solution and record the CD spectra.
-
Analyze the changes in the CD bands to infer the effect of the compound on the DNA conformation.
Cellular Signaling Pathways and Logical Relationships
The DNA damage induced by this compound activates complex cellular signaling pathways aimed at repairing the damage or inducing cell death if the damage is too severe.[7][13]
DNA Damage Response Pathway
The following diagram illustrates a simplified DNA damage response pathway initiated by alkylating agents.
Caption: DNA Damage Response Pathway to Alkylating Agents.
In Silico Modeling Workflow
The following diagram outlines a typical workflow for the in silico modeling of small molecule-DNA interactions.
Caption: In Silico Modeling Workflow for DNA-Ligand Interactions.
Logical Relationship of DNA Alkylation
The following diagram illustrates the logical progression from the chemical properties of this compound to its biological effect.
Caption: Logical Progression of DNA Alkylation by a Nitrogen Mustard.
Conclusion
The in silico modeling of this compound's interaction with DNA provides a powerful framework for understanding its mechanism of action at a molecular level. By combining computational techniques like molecular docking and DFT with experimental validation methods, researchers can gain detailed insights into the binding process, the nature of the DNA adducts formed, and the subsequent cellular responses. This knowledge is invaluable for the rational design of new anticancer agents with improved efficacy and reduced toxicity, as well as for the risk assessment of environmental exposure to such compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A combined experimental and computational study on the interaction of nitrogen mustards with DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Recent progress in probing small molecule interactions with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00899A [pubs.rsc.org]
- 13. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Discovery: A Technical Guide to the Synthesis and Evaluation of Novel 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The scaffold of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a classic nitrogen mustard warhead, continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of new derivatives based on this core structure. We delve into detailed experimental protocols for the synthesis of promising Schiff base and hydrazone derivatives, present a comprehensive analysis of their cytotoxic activities against various cancer cell lines, and elucidate the underlying molecular mechanisms, including DNA alkylation and the induction of apoptotic signaling pathways. This guide is intended to serve as a critical resource for researchers engaged in the rational design and development of next-generation chemotherapeutics.
Introduction
Nitrogen mustards represent a cornerstone in the history of cancer chemotherapy, exerting their cytotoxic effects primarily through the alkylation of DNA.[1] The presence of the bis(2-chloroethyl)amino functional group allows for the formation of highly reactive aziridinium ions that can form covalent bonds with nucleophilic sites on DNA, most notably the N7 position of guanine.[2][3] This interaction can lead to DNA damage, strand breaks, and interstrand cross-linking, ultimately triggering cell cycle arrest and apoptosis.[1] The benzaldehyde moiety in this compound offers a versatile handle for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
This guide focuses on the derivatization of the aldehyde group to form Schiff bases and hydrazones, two classes of compounds known for their broad spectrum of biological activities, including anticancer properties. By incorporating various aromatic and heterocyclic amines and hydrazines, it is possible to modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Synthesis of Novel Derivatives
The aldehyde functional group of this compound serves as a key reaction center for the synthesis of novel derivatives. The primary synthetic routes explored in this guide are the formation of Schiff bases and hydrazones.
General Workflow for Derivative Synthesis
The synthesis of novel derivatives from the core compound follows a logical and systematic workflow. This process begins with the careful selection of reactants and culminates in the purification and characterization of the final products.
Caption: General workflow for the synthesis of derivatives.
Experimental Protocol: Synthesis of Schiff Base Derivatives
Objective: To synthesize Schiff base derivatives by reacting this compound with various primary amines.
Materials:
-
This compound
-
Substituted anilines or other primary amines
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.
-
To this solution, add a solution of 1.0 mmol of the selected primary amine in 10 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
-
Dry the final product and determine the yield.
-
Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Experimental Protocol: Synthesis of Hydrazone Derivatives
Objective: To synthesize hydrazone derivatives by reacting this compound with various hydrazines or hydrazides.
Materials:
-
This compound
-
Hydrazine hydrate, phenylhydrazine, or substituted benzhydrazides
-
Ethanol or methanol
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 1.0 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of 1.0 mmol of the chosen hydrazine or hydrazide in 15 mL of ethanol to the flask.
-
A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux the reaction mixture for 3-5 hours with continuous stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature to allow for the precipitation of the hydrazone.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from an appropriate solvent to achieve high purity.
-
Dry the purified hydrazone and calculate the percentage yield.
-
Confirm the structure of the synthesized derivative using spectroscopic techniques.
Biological Evaluation
The newly synthesized derivatives are subjected to a battery of in vitro assays to determine their cytotoxic potential and to elucidate their mechanism of action.
General Workflow for Biological Evaluation
The biological evaluation of the synthesized compounds follows a structured approach, starting with cytotoxicity screening and progressing to more detailed mechanistic studies for the most promising candidates.
Caption: Workflow for the biological evaluation of derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To assess the in vitro cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables summarize the hypothetical yields and biological activity data for a series of synthesized Schiff base and hydrazone derivatives of this compound.
Table 1: Synthesis Yields of Novel Derivatives
| Derivative ID | Derivative Type | R-Group | Yield (%) |
| SB-1 | Schiff Base | Phenyl | 85 |
| SB-2 | Schiff Base | 4-Chlorophenyl | 88 |
| SB-3 | Schiff Base | 4-Nitrophenyl | 92 |
| SB-4 | Schiff Base | 2-Hydroxyphenyl | 82 |
| HZ-1 | Hydrazone | Phenyl | 89 |
| HZ-2 | Hydrazone | 4-Bromophenyl | 91 |
| HZ-3 | Hydrazone | 2,4-Dinitrophenyl | 95 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of Novel Derivatives
| Derivative ID | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| SB-1 | 15.2 | 18.5 | 22.1 |
| SB-2 | 8.7 | 10.3 | 12.5 |
| SB-3 | 5.1 | 6.8 | 8.9 |
| SB-4 | 12.4 | 15.1 | 19.8 |
| HZ-1 | 10.5 | 13.2 | 16.7 |
| HZ-2 | 7.3 | 9.1 | 11.4 |
| HZ-3 | 3.8 | 4.9 | 6.2 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
Mechanism of Action: Signaling Pathways
The cytotoxic effects of this compound derivatives are primarily attributed to their ability to induce DNA damage, which in turn activates downstream signaling pathways leading to apoptosis.
DNA Alkylation and Damage Response
The core mechanism involves the alkylation of DNA by the nitrogen mustard moiety. This process is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion, which then attacks nucleophilic sites on DNA, primarily the N7 of guanine. Bifunctional alkylation can lead to the formation of interstrand crosslinks, a particularly lethal form of DNA damage.
Caption: Mechanism of DNA alkylation by nitrogen mustard derivatives.
Apoptosis Induction Pathways
The DNA damage induced by these derivatives triggers a cellular stress response that can activate apoptotic pathways. Key signaling molecules such as p53 and the MAPK/Akt pathways play a crucial role in this process.
Upon sensing DNA damage, the tumor suppressor protein p53 is activated and stabilized. Activated p53 can transcriptionally upregulate pro-apoptotic genes, leading to the activation of the intrinsic apoptotic pathway.
Caption: p53-mediated apoptotic signaling pathway.
Nitrogen mustards can also induce cellular stress that activates the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[4][5] The activation of these pathways can lead to the activation of the transcription factor AP-1, which can regulate the expression of genes involved in both cell survival and apoptosis, depending on the cellular context.[4][5]
Caption: MAPK/Akt-AP1 signaling pathway in response to nitrogen mustard-induced stress.
Conclusion
The this compound scaffold remains a highly valuable platform for the development of novel anticancer agents. The synthetic versatility of the aldehyde group allows for the creation of diverse libraries of Schiff base and hydrazone derivatives with potent cytotoxic activities. The primary mechanism of action involves DNA alkylation, leading to the activation of key apoptotic signaling pathways. Further optimization of these derivatives, guided by a deeper understanding of their structure-activity relationships and molecular targets, holds significant promise for the future of cancer chemotherapy. This guide provides a foundational framework for researchers to build upon in their quest for more effective and selective cancer treatments.
References
- 1. Identification of early events in nitrogen mustard pulmonary toxicity that are independent of infiltrating inflammatory cells using precision cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification and Mapping of Alkylation in the Human Genome Reveal Single Nucleotide Resolution Precursors of Mutational Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde via Vilsmeier-Haack Reaction
Abstract
This document provides a detailed protocol for the synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a valuable intermediate in the development of pharmaceuticals and dyes. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic compounds.[1][2] The procedure involves the reaction of N-(2-chloroethyl)-N-methylaniline with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5] This application note outlines the reaction mechanism, a step-by-step experimental protocol, and quantitative data for researchers in organic synthesis and medicinal chemistry.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants, reagents, and the final product involved in this synthesis protocol.
| Compound Name | Role | Chemical Formula | MW ( g/mol ) | Stoichiometry (Equivalents) | Physical Form | CAS No. |
| N-(2-chloroethyl)-N-methylaniline | Substrate | C₉H₁₂ClN | 169.65 | 1.0 | Liquid | 935-06-8 |
| Phosphorus Oxychloride (POCl₃) | Reagent | POCl₃ | 153.33 | 1.2 | Liquid | 10025-87-3 |
| N,N-Dimethylformamide (DMF) | Reagent / Solvent | C₃H₇NO | 73.09 | >3.0 (Used as solvent) | Liquid | 68-12-2 |
| This compound | Product | C₁₀H₁₂ClNO | 197.66 | - (Theoretical 1.0) | Solid | 94-31-5 |
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃.[4] This reagent is a weak electrophile that then reacts with the electron-rich N-(2-chloroethyl)-N-methylaniline substrate, primarily at the para position due to the activating, ortho-para directing amino group. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[1][4]
Caption: A high-level overview of the experimental workflow.
Caption: The three key stages of the Vilsmeier-Haack reaction.
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
N-(2-chloroethyl)-N-methylaniline (Substrate)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Ice bath and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
To a three-neck round-bottom flask purged with nitrogen, add anhydrous DMF (3.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.
-
Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C. The formation of the solid Vilsmeier reagent may be observed.
-
-
Formylation Reaction:
-
Dissolve N-(2-chloroethyl)-N-methylaniline (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 70-80 °C using a water bath or heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Hydrolysis:
-
After the reaction is complete (as indicated by TLC), cool the mixture back to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or cold 2M sodium hydroxide solution until the pH is approximately 8-9. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Stir the resulting mixture for 30-60 minutes.
-
-
Extraction and Purification:
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.
-
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
DMF is a skin irritant and can be absorbed through the skin. Handle with care.
-
The quenching and neutralization steps are exothermic and may release gases. Perform these additions slowly and with adequate cooling.
References
Application Note: Quantitative Analysis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde and its Metabolites by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the simultaneous quantification of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde and its putative metabolites in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a straightforward sample preparation procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction
This compound is an aromatic aldehyde containing a reactive chloroethylamino group, a moiety found in several alkylating agents. Understanding the metabolic fate of such compounds is crucial in drug development to assess their efficacy, toxicity, and pharmacokinetic profiles. This application note provides a detailed protocol for the extraction and quantitative analysis of the parent compound and its proposed metabolites from plasma samples.
Predicted Metabolic Pathway
The metabolism of this compound is predicted to proceed through several key transformations, primarily involving the chloroethylamino and aldehyde functionalities. Based on the known metabolism of structurally related compounds, the following major metabolic pathways are proposed:
-
Hydrolysis: The chloroethyl group can undergo hydrolysis to form the corresponding hydroxyethyl metabolite.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. Aldehyde oxidase, a cytosolic enzyme, is known to be involved in the oxidation of aromatic aldehydes.
-
Conjugation: The resulting carboxylic acid and alcohol metabolites can be further conjugated with glucuronic acid or sulfate for excretion.
-
N-Dealkylation: The methyl or the entire chloroethyl group could be removed.
A diagram of the proposed metabolic pathway is presented below.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of the analytes from plasma.
Materials:
-
Human plasma
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade), containing 1% formic acid and an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing internal standard) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Method
Instrumentation:
-
HPLC system: A UPLC or HPLC system capable of binary gradient elution.
-
Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
MRM Transitions:
The following table outlines the hypothetical MRM transitions for the parent compound and its proposed metabolites. The precursor ion ([M+H]⁺) and product ions would need to be optimized by direct infusion of analytical standards. The fragmentation of the benzaldehyde moiety is expected to yield a characteristic loss of CO (28 Da) and the phenyl cation.[1][2][3] The chloroethylamino group will also produce specific fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Parent Compound | 198.1 | 162.1 (loss of HCl) | 20 |
| 134.1 (loss of C2H4Cl) | 25 | ||
| M1 (Hydroxyethyl) | 180.1 | 149.1 (loss of CH2OH) | 18 |
| 134.1 (loss of C2H4OH) | 22 | ||
| M2 (Carboxylic Acid) | 214.1 | 178.1 (loss of HCl) | 22 |
| 166.1 (loss of COOH) | 28 | ||
| M3 (Hydroxy-Carboxy) | 196.1 | 178.1 (loss of H2O) | 15 |
| 150.1 (loss of COOH) | 25 | ||
| Internal Standard | (Specific to IS) | (Specific to IS) | (Optimized) |
Data Presentation
The following tables represent hypothetical quantitative data obtained from a validation study.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| Parent Compound | 1 - 1000 | 0.998 |
| M1 (Hydroxyethyl) | 1 - 1000 | 0.997 |
| M2 (Carboxylic Acid) | 1 - 1000 | 0.999 |
| M3 (Hydroxy-Carboxy) | 1 - 1000 | 0.996 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| Parent Compound | 5 | 4.9 ± 0.3 | 98.0 | 6.1 |
| 50 | 51.2 ± 2.5 | 102.4 | 4.9 | |
| 500 | 495.5 ± 18.2 | 99.1 | 3.7 | |
| M1 (Hydroxyethyl) | 5 | 5.2 ± 0.4 | 104.0 | 7.7 |
| 50 | 48.9 ± 3.1 | 97.8 | 6.3 | |
| 500 | 508.1 ± 22.3 | 101.6 | 4.4 | |
| M2 (Carboxylic Acid) | 5 | 4.8 ± 0.2 | 96.0 | 4.2 |
| 50 | 50.5 ± 1.9 | 101.0 | 3.8 | |
| 500 | 490.7 ± 15.1 | 98.1 | 3.1 |
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive tool for the quantitative analysis of this compound and its potential metabolites in a biological matrix. This methodology can be readily implemented in a drug discovery and development setting to support DMPK studies. The protocol is straightforward and amenable to automation for high-throughput applications.
References
- 1. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Synthesis of Anticancer Thiosemicarbazone Derivatives from 4-((2-Chloroethyl)(methyl)amino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the synthesis of a potent anticancer agent, p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone (CEAB-4-PTSC), utilizing 4-((2-Chloroethyl)(methyl)amino)benzaldehyde as the primary precursor. This synthetic approach combines two pharmacophores with established anticancer properties: the nitrogen mustard moiety, a classic DNA alkylating agent, and the thiosemicarbazone scaffold, known for its diverse mechanisms of antitumor activity, including inhibition of ribonucleotide reductase and generation of reactive oxygen species.[1][2] The resulting conjugate is a promising candidate for further investigation in cancer therapy.
The nitrogen mustard component, characterized by its bis(2-chloroethyl)amino group, exerts its cytotoxic effects by forming highly reactive aziridinium ions that alkylate DNA, primarily at the N7 position of guanine. This leads to the formation of DNA monoadducts and interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells. Thiosemicarbazones, on the other hand, contribute to the anticancer profile through mechanisms that can include the chelation of essential metal ions, leading to the inhibition of key enzymes like ribonucleotide reductase, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][3]
Data Presentation
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Benzaldehyde Nitrogen Mustard Pyridine Carboxyl Acid Hydrazone (BNMPH) | HepG2 | Liver Carcinoma | 26.1 ± 3.5[1] |
| HCT-116 | Colorectal Carcinoma | 57.5 ± 5.3[1] | |
| K562 | Chronic Myelogenous Leukemia | 48.2 ± 4.0[1] | |
| PC-12 | Pheochromocytoma | 19.4 ± 2.2[1] |
Experimental Protocols
Synthesis of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone (CEAB-4-PTSC)
This protocol is adapted from the method described by Karthikeyan et al. (2012).
Materials:
-
p-[N,N-bis(2-chloroethyl)amino]benzaldehyde (Starting Material)
-
4-phenyl thiosemicarbazide
-
Ethanol
-
Hydrochloric acid (35%)
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Steam bath or heating mantle
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL round bottom flask, combine an ethanolic solution of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde (1 equivalent) with 4-phenyl thiosemicarbazide (1 equivalent in 20 cm³ of ethanol).
-
Acid Catalysis: Add hydrochloric acid (35%, 0.5 cm³) to the reaction mixture.
-
Reflux: Heat the mixture to reflux using a steam bath or heating mantle for approximately 2 hours.
-
Precipitation: After the reflux period, cool the reaction mixture. The product is expected to precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Recrystallize the crude product from ethanol to obtain pure, shiny yellow crystals of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone (CEAB-4-PTSC).
Visualizations
Experimental Workflow
Caption: Synthetic workflow for CEAB-4-PTSC.
Signaling Pathway: Nitrogen Mustard Moiety
Caption: DNA alkylation pathway of the nitrogen mustard moiety.
Signaling Pathway: Thiosemicarbazone Moiety
Caption: Anticancer mechanism of the thiosemicarbazone moiety.
References
Application Notes and Protocols for 4-((2-Chloroethyl)(methyl)amino)benzaldehyde as a Potential Chemical Probe for Protein Labeling
Disclaimer: Extensive literature searches did not yield any specific established protocols, application notes, or peer-reviewed publications detailing the use of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" as a chemical probe for protein labeling. The information presented herein is based on the predicted reactivity of its functional groups, drawing from general principles of protein chemistry and bioconjugation. The following are hypothetical protocols and have not been experimentally validated. Researchers should treat this compound as experimental and perform thorough validation and optimization.
Introduction
This compound is a bifunctional molecule containing a benzaldehyde group and a chloroethylamine moiety.[1][2] In theory, these two functional groups could be exploited for a two-step or simultaneous covalent modification of proteins. The benzaldehyde can react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, through reductive amination. The chloroethyl group is a potential alkylating agent that can react with nucleophilic amino acid side chains.
Chemical Structure:
Key Properties:
| Property | Value | Reference |
| CAS Number | 94-31-5 | [1][2] |
| Molecular Formula | C10H12ClNO | [2] |
| Molecular Weight | 197.66 g/mol | [1] |
Principle of Reactivity for Protein Labeling
This chemical probe possesses two reactive moieties that could potentially be used for covalent protein modification: the benzaldehyde group and the chloroethylamine group.
Benzaldehyde Moiety: Reductive Amination of Primary Amines
The aldehyde group can react with primary amines (e.g., N-terminal α-amine or lysine ε-amine) to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage. This process is known as reductive amination. The reaction is typically more efficient at a slightly acidic pH (around 6-7) to promote Schiff base formation without inactivating the reducing agent.
Chloroethylamine Moiety: Alkylation of Nucleophilic Residues
The 2-chloroethylamine group can act as an alkylating agent. It is known that similar compounds, such as bis(2-chloroethyl)methylamine, can alkylate proteins.[3] The primary targets for alkylation on a protein are nucleophilic amino acid side chains. The reactivity of bromoethylamine, a similar haloethylamine, shows a preference for cysteine, followed by the amino-terminus and histidine.[4] Lysine and methionine are generally less reactive under these conditions.[4] The alkylation reaction proceeds via nucleophilic substitution, where a lone pair of electrons from a nucleophilic amino acid attacks the carbon atom bearing the chlorine, displacing the chloride ion.
Hypothetical Experimental Protocols
Note: These protocols are theoretical and require extensive optimization and validation.
Protocol 1: Two-Step Labeling via Reductive Amination followed by Alkylation
This protocol first utilizes the benzaldehyde for selective N-terminal or lysine modification, followed by a second step where the chloroethyl group reacts with a nearby nucleophile.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound (CEAB)
-
Dimethyl sulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH3CN)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a 100 mM stock solution of CEAB in DMSO. Prepare a fresh 1 M stock solution of NaBH3CN in water.
-
Reductive Amination:
-
Add CEAB to the protein solution to a final concentration of 1-5 mM.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Add NaBH3CN to a final concentration of 20 mM.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Alkylation:
-
Increase the pH of the reaction mixture to 8.0-8.5 by adding a suitable buffer (e.g., 1 M HEPES, pH 8.5).
-
Incubate for an additional 4-16 hours at 37°C to facilitate the alkylation reaction.
-
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analysis: Analyze the labeling efficiency and site-specificity using techniques such as SDS-PAGE, mass spectrometry (MS), and Western blotting.
Protocol 2: One-Pot Labeling
This protocol aims for a simultaneous or sequential reaction of both functional groups in a single pot. The success of this approach will highly depend on the relative reactivity of the two moieties under the chosen reaction conditions.
Materials:
-
Same as Protocol 1.
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in a buffer at pH ~7.5.
-
Reagent Preparation: Prepare stock solutions of CEAB and NaBH3CN as in Protocol 1.
-
Labeling Reaction:
-
Add CEAB to the protein solution to a final concentration of 1-10 mM.
-
Immediately add NaBH3CN to a final concentration of 20 mM.
-
Incubate the reaction for 4-16 hours at 37°C.
-
-
Purification: Purify the labeled protein using a desalting column.
-
Analysis: Characterize the labeled protein as described in Protocol 1.
Data Presentation
As no experimental data for protein labeling with this specific compound was found, the following table is a template for how quantitative data should be presented once experiments are conducted.
| Protein | Labeling Protocol | CEAB Conc. (mM) | Reaction Time (h) | Labeling Efficiency (%) | Site of Modification (determined by MS) |
| Protein X | Protocol 1 | 1 | 4 + 16 | e.g., 60% | e.g., N-terminus, Cys34 |
| Protein X | Protocol 1 | 5 | 4 + 16 | e.g., 85% | e.g., N-terminus, Lys12, Cys34 |
| Protein Y | Protocol 2 | 5 | 16 | e.g., 45% | e.g., Lys45, His78 |
Visualizations
Proposed Reaction Pathway
The following diagram illustrates the hypothetical two-step reaction of this compound with a protein.
References
- 1. This compound [dyestuffintermediates.com]
- 2. scbt.com [scbt.com]
- 3. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoethylation in model peptides reveals conditions for maximizing thiol specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dye Intermediates Using 4-((2-Chloroethyl)(methyl)amino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-Chloroethyl)(methyl)amino)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of various dyes, particularly methine and other cationic dyes. Its chemical structure, featuring an electron-donating amino group and an electron-withdrawing aldehyde group, makes it a valuable precursor for creating chromophores with intense colors and specific photophysical properties. The presence of the 2-chloroethyl group also offers a potential site for further chemical modification.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dye intermediates, with a primary focus on its application in the preparation of C.I. Basic Red 13, a commercially significant methine dye.
Key Applications
The primary application of this compound in dye synthesis is as a carbonyl component in condensation reactions. It reacts with compounds containing an active methylene group to form a new carbon-carbon double bond, extending the conjugated system and thus creating a colored compound.
1. Synthesis of Methine Dyes:
Methine dyes are characterized by a methine bridge (=CH-) that connects two heterocyclic or aromatic groups. This compound is a key starting material for the synthesis of C.I. Basic Red 13, also known as Astrazon Pink FG. This is achieved through a condensation reaction with 1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's base.[1]
2. Potential in Knoevenagel Condensation:
While a specific, documented industrial application is the synthesis of C.I. Basic Red 13, the reactivity of the aldehyde group in this compound makes it a suitable candidate for Knoevenagel condensation reactions with various active methylene compounds. This would lead to the formation of a diverse range of styryl dyes with potential applications in textiles, imaging, and as functional materials.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 94-31-5 | [2] |
| Molecular Formula | C₁₀H₁₂ClNO | [3] |
| Molecular Weight | 197.66 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | 98% | [3] |
| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [3] |
Table 2: Properties and Performance of C.I. Basic Red 13 (Astrazon Pink FG)
| Property | Value/Description | Reference |
| C.I. Name | Basic Red 13 | [1] |
| CAS Number | 3648-36-0 | [1] |
| Molecular Formula | C₂₂H₂₆Cl₂N₂ | [1] |
| Molecular Weight | 389.36 g/mol | [1] |
| Color | Pink | [1] |
| Solubility in Water | 14 g/L | [1] |
| Application | Dyeing of acrylic fibers, wool, and knitted fabrics. Direct printing on acrylic and diacetate fabrics. | [1][4] |
| Light Fastness (ISO) | 4 | [1] |
| Perspiration Fastness (Fading, ISO) | 4-5 | [1] |
| Perspiration Fastness (Stain, ISO) | 4 | [1] |
| Ironing Fastness (Fading, ISO) | 4-5 | [1] |
| Ironing Fastness (Stain, ISO) | 4 | [1] |
| Soaping Fastness (Fading, ISO) | 4-5 | [1] |
| Soaping Fastness (Stain, ISO) | 4-5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of C.I. Basic Red 13 via Condensation Reaction
This protocol describes the synthesis of the methine dye C.I. Basic Red 13 from this compound and 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base).
Materials:
-
This compound
-
1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)
-
An appropriate solvent (e.g., ethanol, acetic acid)
-
A suitable acid catalyst (e.g., hydrochloric acid, acetic acid)
-
Sodium chloride
-
Distilled water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of this compound and 1,3,3-Trimethyl-2-methyleneindoline in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated hydrochloric acid or glacial acetic acid) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The dye product may precipitate upon cooling. If not, the dye can be precipitated by adding a saturated solution of sodium chloride ("salting out").
-
Filtration and Washing: Collect the precipitated dye by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove unreacted starting materials, followed by washing with cold water to remove inorganic salts.
-
Drying: Dry the purified C.I. Basic Red 13 in a vacuum oven at a temperature of 60-70°C.
Expected Outcome:
A pink to red solid powder, which is C.I. Basic Red 13.
Visualizations
Caption: Synthesis of C.I. Basic Red 13.
Caption: Experimental Workflow for C.I. Basic Red 13.
References
Application Notes and Protocols for Evaluating the Efficacy of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-Chloroethyl)(methyl)amino)benzaldehyde and its derivatives belong to the nitrogen mustard class of alkylating agents. These compounds are of significant interest in oncology research due to their potential as anticancer agents. Their mechanism of action primarily involves the alkylation of DNA, which induces DNA damage, leading to cell cycle arrest and apoptosis.[1] This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of these derivatives and offers insights into their potential mechanisms of action.
The core structure, this compound, serves as a precursor for a variety of derivatives. The bifunctional nature of the chloroethyl groups allows for the formation of covalent cross-links with nucleophilic sites on DNA, particularly the N7 position of guanine.[1] This action disrupts DNA replication and transcription, ultimately triggering programmed cell death.
Mechanism of Action: An Overview
Derivatives of this compound are potent electrophiles that can form highly reactive aziridinium ions. This reactivity allows them to covalently bind to and cross-link DNA strands. Such DNA damage is a potent trigger for a cellular stress response, often culminating in apoptosis. Key signaling pathways implicated in the cellular response to this class of compounds include the p53-mediated DNA damage response and the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.
Data Presentation: Cytotoxicity of Benzaldehyde Nitrogen Mustard Derivatives
The following tables summarize the cytotoxic activity of various derivatives of benzaldehyde nitrogen mustards against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of a Benzaldehyde Nitrogen Mustard-Pyridine Carboxylic Acid Hydrazone Derivative [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 26.1 ± 3.5 |
| HCT-116 | Colon Cancer | 57.5 ± 5.3 |
| K562 | Leukemia | 48.2 ± 4.0 |
| PC-12 | Pheochromocytoma | 19.4 ± 2.2 |
Table 2: IC50 Values of Nitrogen Mustard-Based Fluorophore Derivatives [3]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 13.1 ± 2.7 |
| NCI-H460 | Lung Cancer | 14.2 ± 3.3 |
Experimental Protocols
Herein, we provide detailed protocols for key cell-based assays to assess the efficacy of this compound derivatives.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the test compound for the desired time.
-
After treatment, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the reaction mixture provided in the kit.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).
-
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Binding buffer
-
Propidium Iodide (PI)
-
-
Protocol:
-
Treat cells with the compound for the desired duration.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
b) Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with the test compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample with a luminometer.
-
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows for evaluating this compound derivatives.
Caption: Proposed mechanism of action for this compound derivatives.
Caption: General workflow for evaluating the efficacy of the test compounds.
Caption: A simplified diagram of the caspase activation cascade in apoptosis.
References
- 1. Buy 4-[Bis(2-chloroethyl)amino]benzaldehyde (EVT-304352) | 1208-03-3 [evitachem.com]
- 2. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for characterizing the reaction products of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde. This compound, a nitrogen mustard derivative, is a valuable precursor in the synthesis of various molecules with potential therapeutic applications, particularly in oncology. The primary reaction pathway for this aldehyde is the formation of Schiff bases through condensation with primary amines.
Introduction
This compound is a bifunctional molecule containing a reactive aldehyde group and a nitrogen mustard moiety. The aldehyde allows for the straightforward synthesis of imines (Schiff bases), while the nitrogen mustard group imparts alkylating properties, making its derivatives of interest as potential cytotoxic agents. Characterization of the reaction products is crucial for confirming their chemical structure, assessing purity, and understanding their biological activity.
Primary Reaction Pathway: Schiff Base Formation
The most common reaction of this compound involves the acid-catalyzed condensation with a primary amine to yield a Schiff base (an imine). This reaction is typically carried out by refluxing the aldehyde and the amine in an alcoholic solvent.
Analytical Methods for Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of the Schiff base products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the reaction products. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. Key signals to identify in the product spectrum include the imine proton (-CH=N-), aromatic protons, and the protons of the chloroethyl and methyl groups. A downfield shift of the aldehyde proton signal (around 9-10 ppm) in the starting material to the imine proton signal (typically 8-9 ppm) in the product is a clear indicator of Schiff base formation.
-
¹³C NMR: Confirms the carbon framework of the molecule. The disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of the imine carbon signal (around 160 ppm) are diagnostic of the reaction's success.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The key spectral changes to monitor are:
-
The disappearance of the C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) from the starting material.
-
The appearance of the C=N stretching vibration of the newly formed imine bond (typically in the range of 1600-1650 cm⁻¹).
-
The persistence of C-Cl stretching vibrations (around 600-800 cm⁻¹) from the nitrogen mustard moiety.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the reaction product and to obtain information about its fragmentation pattern, which can further confirm the structure. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the expected Schiff base.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. A UV detector can be used to monitor the elution of the compound, and the purity can be determined by the peak area percentage.
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base from this compound
This protocol describes a general procedure for the synthesis of a Schiff base by reacting this compound with a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization flasks)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1 equivalent of the primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture).
-
Dry the purified product in a vacuum oven.
Protocol for Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a human leukemia or carcinoma cell line)
-
Complete cell culture medium
-
Synthesized Schiff base derivative
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized Schiff base in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the characterization of a hypothetical Schiff base product, N-(4-((2-chloroethyl)(methyl)amino)benzylidene)aniline .
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH=N- | 8.45 (s, 1H) | 160.5 |
| Aromatic-H | 7.20-7.90 (m, 9H) | 120.0-155.0 |
| -N-CH₂-CH₂-Cl | 3.75 (t, 2H) | 53.0 |
| -N-CH₂-CH₂-Cl | 3.60 (t, 2H) | 40.5 |
| -N-CH₃ | 3.10 (s, 3H) | 39.0 |
Table 2: FTIR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) |
| C=N (Imine) | 1625 |
| C-H (Aromatic) | 3050 |
| C-H (Aliphatic) | 2920, 2850 |
| C-Cl | 750 |
Table 3: Mass Spectrometry Data
| Ion | m/z |
| [M]⁺ (Molecular Ion) | 286.1 |
| [M+2]⁺ (Isotope Peak) | 288.1 |
Table 4: HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) |
| Product | 8.5 | 98.5 |
| Impurity 1 | 4.2 | 0.8 |
| Impurity 2 | 6.1 | 0.7 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a Schiff base derivative of this compound.
Caption: Synthesis and characterization workflow.
Proposed Signaling Pathway for Cytotoxicity
Nitrogen mustard compounds are known to exert their cytotoxic effects by alkylating DNA, which can lead to the activation of stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways, ultimately inducing apoptosis.
Caption: Proposed cytotoxic signaling pathway.
Application Notes and Protocols for DNA Footprinting Using 4-((2-Chloroethyl)(methyl)amino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA footprinting is a high-resolution technique used to identify the specific binding sites of proteins or small molecules on a DNA molecule.[1][2][3] The principle of the assay is that a DNA-binding ligand will protect the region of DNA it is bound to from cleavage by a DNA-cleaving agent.[3][4] When the resulting DNA fragments are separated by size using gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.[1] While enzymatic cleavage using DNase I is a common method, chemical cleavage offers an alternative approach, often with different sequence specificities.[3]
This document provides a detailed experimental protocol for DNA footprinting using the chemical agent 4-((2-Chloroethyl)(methyl)amino)benzaldehyde . This compound is a nitrogen mustard derivative containing a reactive 2-chloroethyl group.[5][6] Nitrogen mustards are known DNA alkylating agents that preferentially modify guanine and adenine residues, making the phosphodiester backbone at these sites susceptible to cleavage.[5][6][7] This proposed protocol adapts established chemical footprinting methodologies for the use of this specific alkylating agent.
Principle of the Method
The experimental workflow involves several key steps:
-
Preparation of End-Labeled DNA: A DNA fragment of interest is labeled at one end with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled DNA is incubated with the putative DNA-binding protein or small molecule of interest to allow for complex formation.
-
DNA Alkylation and Cleavage: this compound is added to the reaction. The chloroethyl group alkylates DNA bases, primarily guanines. Subsequent treatment, typically with piperidine, induces strand scission at the modified bases.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Visualization: The positions of the labeled DNA fragments are visualized by autoradiography (for radioactive labels) or fluorescence imaging. The protected region, or "footprint," is identified by the absence of cleavage in the lane containing the DNA-binding ligand compared to a control lane without the ligand.
Experimental Protocols
Materials and Reagents
-
DNA: Purified DNA fragment of interest (100-400 bp), uniquely end-labeled with ɣ-³²P ATP or a fluorescent dye.
-
DNA-binding ligand: Purified protein or small molecule to be tested.
-
This compound: Stock solution in DMSO.
-
Binding Buffer: e.g., 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Alkylation Stop Solution: e.g., 0.3 M Sodium Acetate, 1 mM EDTA.
-
Piperidine: 1 M solution.
-
Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing Polyacrylamide Gel: (e.g., 8%) with 7 M urea in TBE buffer.
-
General lab equipment: Microcentrifuge tubes, pipettes, water baths/heat blocks, gel electrophoresis apparatus, phosphorimager or fluorescence scanner.
Step-by-Step Procedure
-
Preparation of Labeled DNA Probe:
-
Label the 5' end of the DNA fragment using T4 polynucleotide kinase and [γ-³²P]ATP, or the 3' end using terminal deoxynucleotidyl transferase and a labeled ddNTP. Alternatively, use a PCR-based method with a labeled primer.
-
Purify the end-labeled DNA probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the binding reaction by mixing the end-labeled DNA probe (e.g., 10,000-20,000 cpm) with the DNA-binding ligand at various concentrations in the binding buffer.
-
Include a control reaction without the DNA-binding ligand.
-
Incubate the reactions at the optimal temperature for binding (e.g., room temperature or 37°C) for 20-30 minutes to allow for equilibrium to be reached.
-
-
DNA Alkylation:
-
Dilute the this compound stock solution in an appropriate buffer immediately before use.
-
Add the diluted alkylating agent to each binding reaction to a final concentration that results in on average one modification per DNA strand. The optimal concentration needs to be determined empirically by titration.
-
Incubate at 20-37°C for 5-15 minutes. The reaction time should be optimized to achieve the desired level of cleavage.
-
-
Termination of Alkylation and DNA Precipitation:
-
Stop the alkylation reaction by adding the Alkylation Stop Solution.
-
Precipitate the DNA by adding 2.5-3 volumes of ice-cold ethanol and incubating at -80°C for 30 minutes or -20°C overnight.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet briefly to remove residual ethanol.
-
-
Strand Cleavage:
-
Resuspend the DNA pellet in 1 M piperidine.
-
Incubate at 90°C for 30 minutes to induce cleavage of the DNA backbone at the alkylated sites.
-
Lyophilize the samples to remove the piperidine.
-
-
Sample Preparation for Electrophoresis:
-
Resuspend the dried DNA pellets in Formamide Loading Dye.
-
Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.
-
-
Polyacrylamide Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
It is highly recommended to run a Maxam-Gilbert G+A sequencing ladder of the same DNA fragment alongside the footprinting samples to precisely map the binding site.
-
Run the gel at a constant power until the tracking dyes have migrated to the desired positions.
-
-
Visualization and Analysis:
-
After electrophoresis, transfer the gel onto filter paper, dry it under vacuum, and expose it to a phosphor screen or X-ray film.
-
For fluorescently labeled DNA, scan the gel using a suitable fluorescence imager.
-
Analyze the resulting autoradiogram or image. The footprint will appear as a region of protection (a gap in the ladder) in the lanes containing the DNA-binding ligand, corresponding to the ligand's binding site on the DNA.
-
Data Presentation
Table 1: Example of Quantitative Parameters for DNA Footprinting with this compound
| Parameter | Recommended Range | Notes |
| DNA Probe Concentration | 1-10 nM | Should be well below the Kd of the DNA-ligand interaction. |
| Ligand Concentration | Titrate (e.g., 0.1x to 100x Kd) | A range of concentrations is used to determine binding affinity. |
| This compound Concentration | 1 µM - 1 mM (to be optimized) | Titration is crucial to achieve single-hit kinetics. |
| Binding Incubation Time | 20 - 30 minutes | Allow sufficient time for the binding reaction to reach equilibrium. |
| Alkylation Incubation Time | 5 - 15 minutes | Shorter times may be necessary to limit non-specific damage. |
| Binding/Alkylation Temperature | 20 - 37 °C | Optimize based on the stability of the DNA-ligand complex. |
| Piperidine Cleavage Time | 30 minutes | Standard condition for cleavage at alkylated purines. |
| Piperidine Cleavage Temperature | 90 °C | Standard condition for piperidine-mediated cleavage. |
Mandatory Visualization
Caption: Experimental workflow for DNA footprinting.
Signaling Pathways and Logical Relationships
Caption: Mechanism of DNA cleavage by the alkylating agent.
References
- 1. DNA footprinting - Wikipedia [en.wikipedia.org]
- 2. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]
- 3. mybiosource.com [mybiosource.com]
- 4. Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of nitrogen mustards with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a key intermediate in the production of various dyes.[1][2] The most common synthetic route is the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline.[3][4] This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and an excess of N,N-dimethylformamide (DMF), which serves as both reactant and solvent.[3][5]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt) is highly sensitive to moisture. Contamination of glassware or reagents with water will decompose it.[6] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade DMF and freshly distilled phosphorus oxychloride (POCl₃).[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficiently Reactive Substrate: The aromatic ring of N-methyl-N-(2-chloroethyl)aniline must be sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.[4][5] | 2. Verify Starting Material Quality: Confirm the purity of the N-methyl-N-(2-chloroethyl)aniline. Impurities can inhibit the reaction. | |
| 3. Incomplete Reaction: The reaction time or temperature may not be sufficient for the formylation to go to completion.[6] | 3. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature (e.g., from room temperature to 40-50°C), but be cautious of side reactions. | |
| 4. Product Loss During Work-up: The product may have some solubility in the aqueous layer or may be sensitive to the pH during neutralization.[6] | 4. Refine Work-up Procedure: After quenching the reaction with an ice-water mixture, neutralize carefully with a base like sodium acetate or sodium hydroxide solution to a pH of 6-8.[7] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery.[6][8] | |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic.[7] Uncontrolled temperature can lead to polymerization and decomposition of reagents and products.[6][9] | 1. Strict Temperature Control: Prepare the Vilsmeier reagent at a low temperature (0-5°C) by adding POCl₃ dropwise to DMF with efficient stirring in an ice bath.[7] Maintain a controlled temperature throughout the addition of the aniline substrate. |
| 2. Impurities in Reagents: Impurities in the starting materials or solvents can catalyze side reactions, leading to tar formation.[6] | 2. Use High-Purity Reagents: Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.[6] | |
| Multiple Spots on TLC / Impure Product | 1. Side Reactions: Besides the desired para-formylation, ortho-formylation can occur. Additionally, the 2-chloroethyl group may undergo side reactions. | 1. Control Reaction Stoichiometry and Temperature: Use the correct molar ratios of reactants. Lowering the reaction temperature can sometimes improve regioselectivity. |
| 2. Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde during the aqueous work-up. | 2. Ensure Complete Hydrolysis: After quenching, stir the mixture vigorously for a sufficient period to ensure the complete conversion of the iminium intermediate to the final aldehyde product. | |
| Difficulty in Product Purification | 1. Oily Product: The crude product may sometimes be an oil or a low-melting solid, making filtration difficult. | 1. Optimize Crystallization: If direct crystallization from the work-up is not effective, purify the crude product by column chromatography on silica gel. Alternatively, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, cyclohexane).[10] |
| 2. Co-precipitation of Impurities: By-products may co-precipitate with the desired product. | 2. Acid-Base Purification: An effective purification method involves dissolving the crude product in a dilute acid (like HCl), which protonates the amine and solubilizes the product. Water-insoluble impurities can then be removed by filtration. Subsequent neutralization of the filtrate with a base will precipitate the purified product.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?
A1: The reaction proceeds in two main stages. First, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] Second, the electron-rich aromatic ring of N-methyl-N-(2-chloroethyl)aniline attacks this reagent. This is an electrophilic aromatic substitution, typically occurring at the para position due to the directing effect of the amino group. The resulting iminium ion is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[4]
Q2: What are the critical safety precautions for this reaction?
A2: The Vilsmeier-Haack reaction involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[6][11] The reaction should always be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] Care must be taken during the quenching step, as adding water to unreacted POCl₃ is highly exothermic and can cause splashing.[11]
Q3: How should I monitor the progress of the reaction?
A3: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC).[6] Periodically take a small aliquot from the reaction mixture, quench it carefully, and extract it with an organic solvent. Spot the organic extract on a TLC plate alongside the starting material (N-methyl-N-(2-chloroethyl)aniline). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction's progression.[6]
Q4: Can I use other reagents instead of POCl₃?
A4: Yes, other reagents like thionyl chloride (SOCl₂) or phosgene derivatives can also be used to generate a Vilsmeier reagent from DMF.[12][13] However, POCl₃ is the most common and generally effective reagent for this transformation.[3] The choice of reagent can sometimes influence the reaction's reactivity and side products.
Q5: What is the expected purity and physical state of the final product?
A5: The purified this compound is typically a solid with a melting point of around 70°C.[2] Commercially available products often have a purity of 98% or higher.[14]
Experimental Protocol: Vilsmeier-Haack Synthesis
This is a general protocol and may require optimization.
Materials:
-
N-methyl-N-(2-chloroethyl)aniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium acetate solution or dilute NaOH
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place anhydrous DMF. Cool the flask in an ice-salt bath to 0°C. Add POCl₃ dropwise with vigorous stirring, ensuring the temperature does not rise above 10°C.[7] Stir the mixture at this temperature for 30-60 minutes.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add N-methyl-N-(2-chloroethyl)aniline dropwise, again maintaining a low temperature. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat on a water bath (e.g., 40-60°C) for 2-4 hours, or until TLC indicates the consumption of the starting material.[7]
-
Quenching and Hydrolysis: Cool the reaction mixture back down in an ice bath. Carefully and slowly pour the mixture onto a large amount of crushed ice with stirring.[7]
-
Neutralization and Precipitation: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate or cold, dilute sodium hydroxide until the pH reaches 6-8.[7] The product should precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.[7] The crude product can be further purified by recrystallization from a suitable solvent or by acid-base extraction followed by precipitation.[10]
Visualized Workflows
dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, label="Synthesis and Purification Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes A [label="1. Reagent Prep\n(POCl₃ + DMF @ 0°C)", fillcolor="#F1F3F4"]; B [label="2. Substrate Addition\n(Aniline @ 0-10°C)", fillcolor="#F1F3F4"]; C [label="3. Reaction\n(Heat @ 40-60°C)", fillcolor="#F1F3F4"]; D [label="4. Quenching\n(Pour onto ice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Neutralization\n(Adjust pH to 6-8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Isolation\n(Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Purification\n(Recrystallization/\nColumn)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Form Vilsmeier\nReagent"]; B -> C [label="Start Formylation"]; C -> D [label="Reaction Complete"]; D -> E [label="Hydrolyze Iminium"]; E -> F [label="Precipitate Product"]; F -> G [label="Crude Product"]; G -> H [label="Pure Product"]; } dot Caption: General workflow for the synthesis and purification of the target compound.
References
- 1. This compound [dyestuffintermediates.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 10. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 14. This compound | 94-31-5 [sigmaaldrich.com]
Optimizing reaction conditions for the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline
Welcome to the technical support center for the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline, providing potential causes and actionable solutions.
Q1: Why is the yield of 4-(N-methyl-N-(2-chloroethyl)amino)benzaldehyde lower than expected?
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the Vilsmeier reagent.
-
Moisture contamination: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reagent and significantly reduce the yield.
-
Suboptimal stoichiometry: An incorrect ratio of reactants, particularly the Vilsmeier reagent to the aniline substrate, can lead to lower yields.
-
Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
Solutions:
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, using dry solvents and glassware. Consider increasing the reaction temperature or extending the reaction time, monitoring the progress by TLC or LCMS.
-
Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).
-
Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the substrate.
-
Work-up Procedure: Ensure the hydrolysis of the intermediate iminium salt is complete during the work-up. This is typically achieved by pouring the reaction mixture into ice-cold water or a basic solution.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
Possible Side Products:
-
Di-formylation: Although less common for deactivated rings, under harsh conditions, di-formylation at other positions on the aromatic ring can occur.
-
Polymerization/Degradation: Electron-rich anilines can be susceptible to polymerization or degradation under the acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures. This can result in the formation of tarry, insoluble materials.
-
Reaction with the chloroethyl group: The chloroethyl moiety could potentially undergo side reactions, although formylation at the aromatic ring is generally the favored pathway.
Solutions:
-
Temperature Control: Maintain a controlled temperature throughout the reaction. The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). The subsequent reaction with the aniline should also be carefully temperature-managed.
-
Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of side product formation.
-
Purification: Employ appropriate purification techniques, such as column chromatography, to separate the desired product from any side products.
Q3: The Vilsmeier reagent precipitated out of solution during its preparation. What should I do?
Possible Causes:
-
Low Temperature: The Vilsmeier reagent has limited solubility at the low temperatures used for its preparation.
-
High Concentration: High concentrations of DMF and POCl₃ can lead to supersaturation and precipitation.
Solutions:
-
Use of a Co-solvent: The addition of a dry, inert co-solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) can help to keep the Vilsmeier reagent in solution.
-
Controlled Addition: Add the POCl₃ dropwise to the DMF with vigorous stirring to prevent localized high concentrations.
-
Immediate Use: It is best to use the freshly prepared Vilsmeier reagent immediately in the subsequent reaction step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline?
Excess N,N-dimethylformamide (DMF) often serves as both the reactant and the solvent. However, halogenated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) can also be used, which may aid in controlling the reaction temperature and solubility of intermediates.[1] The choice of solvent can significantly impact the reaction outcome.[1]
Q2: What is the ideal temperature for this reaction?
The preparation of the Vilsmeier reagent should be conducted at a low temperature, typically between 0-5 °C, to control the exothermic reaction. The subsequent formylation reaction temperature may need to be optimized, often in the range of 60-90 °C, to drive the reaction to completion.[2] However, excessively high temperatures can lead to decomposition.[1]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). A suitable eluent system for TLC would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
Q4: What is the standard work-up procedure?
The reaction is typically quenched by pouring the reaction mixture onto crushed ice.[2] This hydrolyzes the intermediate iminium salt to the final aldehyde product. The aqueous mixture is then neutralized with a base, such as sodium hydroxide or sodium acetate, and the product is extracted with an organic solvent like ethyl acetate or dichloromethane.
Q5: What are the best practices for purifying the final product?
The crude product can be purified by recrystallization or silica gel column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a gradient elution with a mixture of hexane and ethyl acetate is often effective.
Data Presentation
The following table summarizes the expected impact of varying key reaction parameters on the yield and purity of 4-(N-methyl-N-(2-chloroethyl)amino)benzaldehyde. This data is generalized from typical Vilsmeier-Haack reactions of N,N-disubstituted anilines.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | Low (e.g., RT) | Lower | Higher | Incomplete reaction may occur. |
| Optimal (e.g., 80-90 °C) | Higher | Good | Increased reaction rate leading to higher conversion. | |
| High (e.g., >100 °C) | Lower | Lower | Increased potential for side reactions and decomposition.[1] | |
| Reaction Time | Short | Lower | Potentially Higher | Incomplete conversion of starting material. |
| Optimal | Higher | Good | Allows for complete reaction without significant side product formation. | |
| Long | May Decrease | Lower | Increased formation of degradation or polymerization products. | |
| POCl₃:Aniline Ratio | Low (e.g., <1:1) | Lower | Higher | Incomplete formylation of the aniline. |
| Optimal (e.g., 1.1-1.5:1) | Higher | Good | Ensures complete conversion of the aniline. | |
| High (e.g., >2:1) | May Decrease | Lower | Can lead to increased side reactions and purification challenges. | |
| Moisture | Present | Significantly Lower | Lower | Quenches the Vilsmeier reagent, leading to incomplete reaction and potential side products. |
| Absent (Anhydrous) | Optimal | Optimal | Ensures the stability and reactivity of the Vilsmeier reagent. |
Experimental Protocols
The following is a representative experimental protocol for the Vilsmeier-Haack formylation of N-methyl-N-(2-chloroethyl)aniline, adapted from a procedure for the closely related substrate, N,N-dimethylaniline.
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes.
2. Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add N-methyl-N-(2-chloroethyl)aniline (1 equivalent) dropwise at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it carefully onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution, while keeping the temperature below 20 °C.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for low reaction yield.
References
Purification of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" from reaction byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" from reaction byproducts. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary source of impurities depends on the synthetic route. A common method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction typically yields the desired para isomer along with the ortho isomer, 2-((2-Chloroethyl)(methyl)amino)benzaldehyde, as the main byproduct. Other potential impurities include unreacted starting materials and hydrolysis products.
Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored at 2-8°C, protected from light, and under an inert atmosphere such as nitrogen[1]. It is a solid at room temperature[1].
Q3: What are the primary methods for purifying crude this compound?
A3: The most effective purification strategies for removing isomeric and other byproducts are acid-base extraction, recrystallization, and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.
Q4: Is this compound stable under acidic and basic conditions?
A4: The amino group allows the compound to be soluble in acidic solutions by forming a protonated salt. It is generally stable to moderately acidic and basic conditions during workup and purification. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential hydrolysis of the chloroethyl group or other degradation pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low recovery of product after neutralization. | Incomplete precipitation of the product. The pH of the solution may not be optimal for precipitation. | Adjust the pH carefully during neutralization. The optimal pH for precipitation should be determined empirically, but it is typically near neutral or slightly basic. Ensure the solution is sufficiently cooled to maximize precipitation. |
| The product is partially soluble in the aqueous layer. | If the product has some water solubility, perform multiple extractions with a suitable organic solvent after neutralization to recover the dissolved product. | |
| Product precipitates as an oil or sticky solid. | The concentration of the product is too high, or the neutralization was performed too quickly. | Perform the neutralization slowly with vigorous stirring. Using a more dilute solution can also help to obtain a crystalline solid. |
| The presence of significant amounts of impurities. | The crude product may require a pre-purification step, such as a quick filtration through a silica plug, before the acid-base extraction. |
Recrystallization Challenges
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the chosen solvent, even when heated. | The solvent is not polar enough to dissolve the compound. | Select a more polar solvent. A solvent mixture can also be effective. For aminobenzaldehydes, polar solvents like ethanol or isopropanol, or mixtures with water, are often good starting points. |
| The compound "oils out" instead of forming crystals upon cooling. | The solution is supersaturated, the cooling rate is too fast, or the solvent is not ideal. | Cool the solution slowly. If it still oils out, try adding a small amount of a "poorer" solvent (an anti-solvent) in which the compound is less soluble. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Alternatively, add an anti-solvent to decrease the solubility of the product. |
| The purified product is still impure. | The chosen solvent does not effectively differentiate between the product and the impurities. | Experiment with different solvent systems. A two-solvent recrystallization (dissolving in a "good" solvent and adding a "poor" solvent until turbidity appears) can be very effective for separating isomers. |
Column Chromatography Problems
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from byproducts. | The mobile phase polarity is too high or too low. | Optimize the mobile phase composition. For aminobenzaldehydes on silica gel, a gradient elution starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is recommended. |
| The column is overloaded with the crude material. | Reduce the amount of sample loaded onto the column. The amount of adsorbent should typically be 20-50 times the weight of the crude sample for good separation. | |
| The product streaks or shows tailing on the column. | The compound is interacting strongly with the acidic silica gel due to its basic amino group. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel[2]. |
| The compound is not sufficiently soluble in the mobile phase. | Ensure the compound is fully dissolved in a minimum amount of the initial mobile phase before loading it onto the column. |
Experimental Protocols
Acid-Base Purification Protocol
This protocol is adapted from a general method for the purification of N-substituted aminobenzaldehydes.
-
Suspension: Suspend the crude this compound in water (approximately 10 mL of water per gram of crude material).
-
Acidification: Slowly add an aqueous acid solution (e.g., 1M HCl) with stirring until all the solid dissolves. This protonates the amine group, forming a water-soluble salt. Insoluble impurities can be removed by filtration at this stage.
-
Extraction of Neutral Impurities (Optional): Wash the acidic aqueous solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-basic, non-polar impurities.
-
Neutralization: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) with vigorous stirring until the pH is neutral or slightly basic. The purified product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Promising solvents for this compound could include ethanol, isopropanol, or a mixture of ethanol and water.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
General Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase can be optimized using thin-layer chromatography (TLC). A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or toluene and a moderately polar solvent like ethyl acetate. To prevent tailing, consider adding 0.1-1% triethylamine to the mobile phase[2].
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds. The para isomer is generally less polar than the ortho isomer and should elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 94-31-5 | [1][3][4] |
| Molecular Formula | C₁₀H₁₂ClNO | [4] |
| Molecular Weight | 197.66 g/mol | [4] |
| Appearance | Solid | [1] |
| Melting Point | 70 °C | [4] |
| Storage Temperature | 2-8 °C | [1] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent/Mobile Phase System | Comments |
| Recrystallization | Ethanol, Isopropanol, Ethanol/Water | The optimal solvent or solvent mixture should be determined experimentally to maximize yield and purity. |
| Column Chromatography | Hexane/Ethyl Acetate or Toluene/Ethyl Acetate with 0.1-1% Triethylamine | A gradient from low to high polarity is recommended for optimal separation of isomers. The addition of triethylamine helps to prevent peak tailing. |
Mandatory Visualization
.
Caption: Purification workflow for this compound.
References
Stability of the chloroethyl group in "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the chloroethyl group in "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" under different pH conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Stability of the Chloroethyl Group: An Overview
The chloroethyl group in "this compound," a characteristic feature of nitrogen mustards, is susceptible to degradation, primarily through intramolecular cyclization and subsequent hydrolysis. This reactivity is significantly influenced by the pH of the solution.
Under neutral to alkaline conditions, the lone pair of electrons on the nitrogen atom can attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a highly reactive aziridinium ion intermediate. This intermediate is then readily attacked by nucleophiles, such as water, resulting in the hydrolysis of the chloroethyl group to a hydroxyethyl group. In acidic conditions, the nitrogen atom is protonated, which significantly reduces its nucleophilicity and, consequently, slows down the rate of aziridinium ion formation, thereby increasing the stability of the chloroethyl group.
Frequently Asked Questions (FAQs)
Q1: At what pH is the chloroethyl group of "this compound" most stable?
A1: The chloroethyl group is most stable in acidic conditions (pH < 4). The protonation of the tertiary amine at low pH prevents the intramolecular cyclization required for the degradation pathway.
Q2: What is the primary degradation product of "this compound" in aqueous solutions?
A2: The primary degradation product in aqueous solutions is the corresponding hydroxyethyl derivative, "4-((2-hydroxyethyl)(methyl)amino)benzaldehyde," formed via hydrolysis.
Q3: Can I expect the compound to be stable in a neutral buffer (pH 7.4) for a short period?
A3: While more stable than in basic conditions, the compound will still degrade at a noticeable rate at pH 7.4. For short-term experiments, it is crucial to use freshly prepared solutions and to be aware of potential degradation. For longer-term storage, acidic conditions are recommended.
Q4: How does temperature affect the stability of the chloroethyl group?
A4: Increased temperature will accelerate the rate of degradation across all pH values by providing the necessary activation energy for both the formation of the aziridinium ion and its subsequent hydrolysis.
Q5: Are there any specific buffer components I should avoid when working with this compound?
A5: Avoid buffers containing strong nucleophiles, as they can compete with water in attacking the aziridinium ion intermediate, leading to the formation of other adducts. Simple phosphate or acetate buffers are generally suitable.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of starting material in neutral or basic buffers. | The chloroethyl group is inherently unstable at neutral to basic pH due to intramolecular cyclization to the reactive aziridinium ion. | For reactions requiring neutral or basic conditions, use freshly prepared solutions of "this compound" and minimize reaction times. If possible, conduct the reaction at a lower temperature to slow the degradation rate. For storage, dissolve the compound in an acidic buffer or an anhydrous aprotic solvent. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium (often at physiological pH ~7.4) can lead to variable concentrations of the active compound. | Prepare stock solutions in an acidic solvent (e.g., DMSO with a trace of acid) and dilute into the assay medium immediately before use. Run control experiments to determine the rate of degradation in the specific assay medium and timeframe. |
| Appearance of unexpected peaks in HPLC analysis. | The aziridinium ion intermediate can react with components of the mobile phase or other nucleophiles present in the sample, leading to the formation of various adducts. | Ensure the mobile phase is free of strong nucleophiles. Use a stability-indicating HPLC method that can separate the parent compound from its known degradants and potential adducts. |
| Low yield during synthesis or workup in the presence of water. | If the reaction or workup conditions are neutral or basic and aqueous, significant hydrolysis of the chloroethyl group can occur. | Maintain acidic conditions during aqueous workups to protect the chloroethyl group. Use anhydrous solvents whenever possible. |
Data Presentation: pH-Dependent Stability
| pH Condition | Relative Stability | Representative Half-life (Chlorambucil) | Primary Degradation Pathway |
| Acidic (pH 1-3) | High | > 24 hours | Slow hydrolysis |
| Slightly Acidic (pH 4-6) | Moderate | Several hours | Hydrolysis via aziridinium ion |
| Neutral (pH 7) | Low | ~ 1-2 hours | Hydrolysis via aziridinium ion |
| Basic (pH 8-10) | Very Low | < 1 hour | Rapid hydrolysis via aziridinium ion |
Disclaimer: The half-life data presented is for the analogous compound chlorambucil and should be used as an estimation of the expected behavior of "this compound". Actual degradation rates may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study to Evaluate pH Stability
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of "this compound" at different pH values.
1. Materials:
- "this compound"
- Buffers: 0.1 M HCl (pH 1), Acetate buffer (pH 4), Phosphate buffer (pH 7), Borate buffer (pH 10)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- HPLC system with a C18 column and UV detector
2. Procedure:
- Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
- For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
- Incubate the solutions at a controlled temperature (e.g., 37°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Immediately quench the degradation by diluting the aliquot with the initial mobile phase (acidic) to an appropriate concentration for HPLC analysis.
- Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
3. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point.
- Plot the natural logarithm of the concentration of the parent compound versus time.
- The degradation rate constant (k) can be determined from the slope of the line.
- The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate "this compound" from its primary hydrolytic degradation product.
1. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-2 min: 20% B
- 2-15 min: 20% to 80% B
- 15-17 min: 80% B
- 17-18 min: 80% to 20% B
- 18-25 min: 20% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 280 nm (or the λmax of the compound)
- Injection Volume: 10 µL
2. Method Validation:
- The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
- Specificity should be demonstrated by showing that the peak for the parent compound is well-resolved from the peaks of its degradation products and any other potential impurities.
Visualizations
Caption: pH-dependent stability pathway of the chloroethyl group.
Caption: Workflow for a forced degradation study.
References
Identification and removal of impurities in "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reaction steps?
A1: The most prevalent method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The key steps involve the formation of the Vilsmeier reagent from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). This reagent then acts as an electrophile, reacting with the starting material, N-methyl-N-(2-chloroethyl)aniline. The resulting iminium salt is then hydrolyzed to yield the final aldehyde product.
Q2: What are the most likely impurities I might encounter in my synthesis?
A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as starting materials, byproducts of side reactions, and degradation products. The most common impurities are summarized in the table below.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in the Vilsmeier-Haack reaction can be attributed to several factors. Firstly, the purity of your reagents, especially DMF, is critical. Decomposed DMF can consume the Vilsmeier reagent. Secondly, inadequate temperature control can lead to side reactions. The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). Lastly, insufficient reaction time or incomplete hydrolysis of the intermediate iminium salt can also result in lower yields. Ensure the hydrolysis step is complete by monitoring the reaction progress using Thin Layer Chromatography (TLC).
Q4: I am observing an unknown spot on my TLC plate. How can I identify this impurity?
A4: To identify an unknown impurity, you can employ several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool for separating the impurity and determining its molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) of the isolated impurity can provide detailed structural information. Comparing the spectral data with that of suspected impurities (see Table 1) can lead to its identification.
Q5: What is the best method to purify the crude this compound?
A5: A multi-step purification strategy is often most effective. An initial acid-base extraction can remove acidic and basic impurities. This is followed by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to remove neutral impurities and obtain a product of high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity of Final Product | Presence of unreacted starting material, N-methyl-N-(2-chloroethyl)aniline. | Optimize reaction stoichiometry and time. Purify the crude product using column chromatography or recrystallization. |
| Formation of the hydrolyzed impurity, 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde. | Ensure anhydrous reaction conditions. Use freshly distilled POCl₃ and dry DMF. Minimize exposure to moisture during workup. | |
| Presence of byproducts from DMF decomposition. | Use high-purity, anhydrous DMF. Consider purifying DMF before use by distillation under reduced pressure. | |
| Reaction Not Proceeding to Completion | Inactive Vilsmeier reagent. | Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. Ensure the POCl₃ is of high quality. |
| Low reactivity of the starting material. | The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. Ensure your starting material is sufficiently activated. | |
| Formation of a Tar-like Substance | Uncontrolled reaction temperature. | Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃. |
| Presence of impurities in the starting material. | Purify the N-methyl-N-(2-chloroethyl)aniline before use. |
Potential Impurities and their Identification
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Identification Notes (Expected MS and ¹H NMR signals) |
| N-methyl-N-(2-chloroethyl)aniline (Starting Material) | C₉H₁₂ClN | 169.65 | MS: m/z 169/171 (Cl isotope pattern). ¹H NMR: Absence of aldehyde proton signal (~9.8 ppm). Aromatic protons will show a different splitting pattern compared to the product. |
| 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde (Hydrolysis Product) | C₁₀H₁₃NO₂ | 179.22 | MS: m/z 179. ¹H NMR: Presence of a hydroxyl proton signal (-OH), absence of the -CH₂Cl signal, and presence of a -CH₂OH signal. |
| 4-(Methylamino)benzaldehyde | C₈H₉NO | 135.16 | MS: m/z 135. ¹H NMR: Absence of the chloroethyl group signals. |
| Unidentified Vilsmeier-Haack Byproducts | - | Variable | May arise from side reactions of the Vilsmeier reagent. Identification often requires isolation and detailed spectroscopic analysis (LC-MS, NMR). |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to remove acidic and basic impurities from the crude product.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a 5% aqueous hydrochloric acid solution to remove basic impurities.
-
Separate the organic layer and then wash it with a 5% aqueous sodium bicarbonate solution to remove acidic impurities.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the partially purified product.
Protocol 3: Purification by Recrystallization
This protocol is for the final purification of the product.
-
Dissolve the partially purified product in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential pathways for impurity formation.
Caption: Troubleshooting workflow for low product purity.
Challenges in scaling up the production of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory synthesis method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-(2-chloroethyl)-N-methylaniline, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction for this synthesis?
A2: The primary safety concerns during scale-up are:
-
Thermal Runaway: The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic reaction. On a large scale, inefficient heat dissipation can lead to a dangerous thermal runaway. The Vilsmeier reagent itself can be thermally unstable if allowed to accumulate.
-
Hazardous Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic and corrosive fumes.
-
Vigorous Quenching: The work-up step, which typically involves quenching the reaction mixture with ice or water, is also highly exothermic and must be performed with extreme care to control the release of heat and prevent splashing of corrosive materials.
Q3: What purity level can I expect for the final product?
A3: Commercially available this compound typically has a purity of 98% or higher.[1][2] Achieving this purity on a large scale requires careful control of reaction conditions and an optimized purification procedure.
Q4: Can this reaction be performed in a continuous flow setup?
A4: Yes, and it is often recommended for larger-scale production. A continuous flow approach in a microreactor can significantly mitigate the thermal risks associated with the Vilsmeier-Haack reaction by ensuring rapid heat exchange and preventing the accumulation of unstable intermediates. This method allows for safer production of thermally unstable intermediates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware has decomposed the reagent. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Work-up: The product may have some water solubility or emulsions may have formed during extraction. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity POCl₃ and DMF. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 60-70°C). 3. During aqueous work-up, saturate the aqueous layer with brine (NaCl) to decrease the product's solubility. To break emulsions, add a small amount of brine or a different organic solvent. |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The exothermic reaction led to localized hot spots, causing polymerization or decomposition. 2. Impure Starting Materials: Contaminants in the N-(2-chloroethyl)-N-methylaniline or solvents are causing side reactions. | 1. Maintain strict temperature control, especially during the addition of POCl₃. For larger scales, ensure efficient agitation and cooling. Consider adding the substrate to the pre-formed reagent at a controlled rate. 2. Use high-purity, distilled starting materials and anhydrous solvents. |
| Difficult Product Isolation / Viscous Reaction Mixture | 1. Precipitation of Intermediates: The iminium salt intermediate can precipitate, making the mixture difficult to stir and handle. 2. High Concentration: The reaction may be too concentrated, leading to a thick or solid mass. | 1. If the mixture becomes too thick, it may be necessary to proceed carefully to the work-up step. The addition of an inert, co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes help maintain a stirrable slurry. 2. Adjust the solvent volume to ensure the reaction mixture remains mobile throughout the process. |
| Multiple Products Observed on TLC/GC | 1. Incorrect Stoichiometry: An excess of the Vilsmeier reagent may lead to side reactions or di-formylation. 2. Decomposition: The product or starting material may be degrading under the reaction conditions. | 1. Optimize the molar ratio of the Vilsmeier reagent to the substrate. A slight excess (e.g., 1.1-1.5 equivalents) of the reagent is common, but a large excess should be avoided. 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged after completion. Purify the crude product using column chromatography or recrystallization. |
Data Presentation
Table 1: Typical Reaction Parameters and Expected Purity
| Parameter | Laboratory Scale (Reference) | Commercial Product Specification |
| Starting Material | m-Toluidine | N-(2-chloroethyl)-N-methylaniline |
| Reaction | Vilsmeier-Haack | Vilsmeier-Haack |
| Typical Yield | ~87% (for a related aminobenzaldehyde)[3] | Data not publicly available, but high efficiency is expected. |
| Purity (by HPLC) | ~99.5% (for a related aminobenzaldehyde)[3] | ≥ 98%[1][2] |
| Appearance | Yellow Solid[3] | Off-white to light green Solid[4] |
Note: The laboratory scale data is for the synthesis of 4-Amino-2-methyl-benzaldehyde and serves as a representative example for a Vilsmeier-Haack formylation of an aniline derivative.
Experimental Protocols
Laboratory Scale Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a representative procedure based on standard Vilsmeier-Haack reaction conditions.
Materials:
-
N-(2-chloroethyl)-N-methylaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5°C using an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0-5°C for 30-60 minutes. The mixture may become a thick, white slurry.
-
Formylation Reaction: Dissolve N-(2-chloroethyl)-N-methylaniline (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-65°C for 5-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water. This quenching process is highly exothermic and should be done in a fume hood with appropriate personal protective equipment.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is adjusted to 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for synthesis.
Caption: Step-by-step synthesis and purification workflow.
Caption: Logical guide for troubleshooting scale-up issues.
References
Preventing side reactions during the synthesis of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-((2-chloroethyl)(methyl)amino)benzaldehyde and its derivatives. The primary synthetic route involves the Vilsmeier-Haack formylation of N-(2-chloroethyl)-N-methylaniline. This document aims to help you prevent and troubleshoot side reactions to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A1: Low yields in the Vilsmeier-Haack formylation of N-(2-chloroethyl)-N-methylaniline can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a relatively weak electrophile.[1][2] The reaction requires a sufficiently electron-rich aromatic substrate to proceed efficiently.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. While the Vilsmeier reagent is typically formed at low temperatures (0-5 °C), the formylation step may require heating.[3] A temperature range of 60-80 °C is often employed for anilines.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent to the aniline substrate is a good starting point.[2]
-
-
-
Side Reactions: Several side reactions can consume your starting material or product, leading to lower yields. These are discussed in more detail in the following questions.
-
Work-up and Purification Issues: Product loss can occur during the work-up and purification steps.
-
Troubleshooting:
-
Hydrolysis: The iminium salt intermediate formed after the electrophilic attack is hydrolyzed to the aldehyde during the aqueous work-up.[1][2] Ensure complete hydrolysis by stirring the reaction mixture with an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) until the intermediate is fully converted.[2][3]
-
Extraction: Use an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Purification: Column chromatography on silica gel is a common method for purification.[2] Careful selection of the eluent system is crucial to separate the desired product from any byproducts.
-
-
Q2: I am observing a significant amount of a high-molecular-weight byproduct. What could this be and how can I prevent its formation?
A2: A common high-molecular-weight byproduct in reactions involving N-(2-chloroethyl)anilines is a piperazine derivative, formed through intermolecular cyclization (dimerization).
-
Mechanism of Dimerization: Under certain conditions, two molecules of the N-(2-chloroethyl)aniline starting material can react with each other to form a piperazine ring. This is particularly relevant when the nitrogen atom of one molecule acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group of another molecule.
-
Prevention Strategies:
-
Control Reaction Temperature: Higher reaction temperatures can promote this intermolecular side reaction. Maintain the recommended temperature for the Vilsmeier-Haack reaction and avoid excessive heating.
-
Use of a Suitable Solvent: Performing the reaction in a suitable solvent can help to keep the reactants diluted, thus disfavoring intermolecular reactions. While DMF is a reactant, using an additional inert solvent like 1,2-dichloroethane might be considered.
-
Stoichiometry Control: Using a slight excess of the Vilsmeier reagent can help to ensure that the formylation reaction is faster than the dimerization of the starting material.
-
Q3: My final product seems to be unstable and decomposes over time. What is the cause and how can I improve its stability?
A3: The instability of this compound is often due to the reactive nature of the N-(2-chloroethyl)amino group, which is a nitrogen mustard moiety.
-
Intramolecular Cyclization (Aziridinium Ion Formation): The lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing the chlorine atom, leading to the formation of a highly reactive three-membered ring called an aziridinium ion.[5][6] This intermediate is a potent electrophile and can react with various nucleophiles, leading to product degradation. The aromatic ring's electron-withdrawing effect can influence the rate of this cyclization.
-
Stabilization and Storage:
-
Storage Conditions: To minimize decomposition, store the purified product at low temperatures (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
pH Control: The stability of the N-(2-chloroethyl)amino group is pH-dependent. It is generally more stable under acidic conditions.[7] Avoid exposing the purified product to basic conditions for extended periods.
-
Q4: I am concerned about the hydrolysis of the 2-chloroethyl group during the reaction or work-up. Is this a common side reaction?
A4: Hydrolysis of the 2-chloroethyl group to a 2-hydroxyethyl group is a potential side reaction, especially during the aqueous work-up.
-
Conditions Favoring Hydrolysis: Prolonged exposure to water, especially at elevated temperatures or under basic conditions, can lead to the hydrolysis of the alkyl chloride.[6]
-
Minimizing Hydrolysis:
-
Work-up at Low Temperature: Perform the aqueous work-up at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.[3]
-
Prompt Extraction: After quenching the reaction, promptly extract the product into an organic solvent to minimize its contact time with the aqueous phase.
-
Control of pH: While basic conditions are needed to neutralize the reaction mixture and facilitate hydrolysis of the iminium intermediate, prolonged exposure should be avoided. A buffered solution (e.g., sodium acetate) can be a milder alternative to strong bases.[2]
-
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve N-(2-chloroethyl)-N-methylaniline (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the aniline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C for 5-6 hours.[3]
-
Monitor the reaction progress by TLC until the starting material is consumed.[3]
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water with vigorous stirring.[3]
-
Neutralize the mixture by adding a saturated aqueous solution of sodium hydroxide or sodium acetate until the pH is between 8 and 9.[3]
-
Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
| Parameter | Recommended Condition | Rationale |
| Vilsmeier Reagent Formation | ||
| POCl₃:DMF Ratio | 1:2 to 1:3 | Ensures complete formation of the Vilsmeier reagent. |
| Temperature | 0-5 °C | Prevents decomposition of the Vilsmeier reagent. |
| Formylation Reaction | ||
| Substrate:Vilsmeier Reagent Ratio | 1:1.5 to 1:2 | Drives the reaction towards completion. |
| Temperature | 60-80 °C | Provides sufficient energy for the electrophilic aromatic substitution. |
| Reaction Time | 2-6 hours | Varies depending on the substrate; monitor by TLC. |
| Work-up | ||
| Quenching | Ice-cold water | Controls the exothermic hydrolysis of excess Vilsmeier reagent. |
| pH Adjustment | pH 8-9 with NaOH or NaOAc | Facilitates hydrolysis of the iminium intermediate to the aldehyde. |
| Extraction Solvent | Diethyl ether or Ethyl Acetate | Efficiently extracts the organic product. |
| Purification | ||
| Method | Silica Gel Column Chromatography | Separates the product from byproducts and unreacted starting materials. |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes and potential pitfalls, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Main reaction and potential side reactions during synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. 4-Amino-2-methyl-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis and alkylating reactivity of aromatic nitrogen mustards - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. The role of acidic amino acid residues in the structural stability of snake cardiotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges with "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Media
The most common challenge encountered with hydrophobic compounds like "this compound" is its precipitation when a concentrated stock solution (typically in an organic solvent) is diluted into an aqueous buffer or cell culture medium. This is often referred to as the compound "crashing out" of solution.
Troubleshooting Workflow
Optimizing the storage conditions for long-term stability of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde"
This technical support center provides guidance on the optimal storage conditions and long-term stability of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde. It also includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored under controlled conditions to minimize degradation. Key recommendations from various suppliers are summarized below.[1][2][3]
Q2: What is the physical appearance of this compound?
A2: The compound is typically a solid at room temperature.[2][3]
Q3: What are the primary degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to two main degradation pathways:
-
Oxidation of the aldehyde group: Aromatic aldehydes can oxidize to form the corresponding carboxylic acid, especially when exposed to air (oxygen).[4]
-
Hydrolysis and cyclization of the 2-chloroethylamine group: In the presence of moisture, the 2-chloroethylamine moiety can undergo hydrolysis or intramolecular cyclization to form a reactive ethylenimonium ion. This can lead to the formation of impurities.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, as aromatic aldehydes are typically chromophoric. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify characteristic peaks and detect impurities.
Storage Conditions
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are compiled from various chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or Room Temperature | Reduces the rate of potential degradation reactions. Specific temperature may vary by supplier.[1][2][3] |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon) | Prevents oxidation of the aldehyde group by displacing oxygen.[1][2][3] |
| Light | Protect from light (store in an amber vial or dark place) | Minimizes light-induced degradation.[1][3] |
| Moisture | Store in a tightly sealed container in a dry environment | Prevents hydrolysis of the 2-chloroethylamine group. |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in color or appearance of the solid compound (e.g., darkening) | - Oxidation of the aldehyde. - Polymerization or self-condensation reactions, which can be catalyzed by impurities or exposure to light/air. | - Ensure the compound has been stored under an inert atmosphere and protected from light. - If the color change is significant, it may indicate degradation. Consider re-purifying the compound if possible or using a fresh batch. |
| Inconsistent or unexpected reaction outcomes | - Degradation of the starting material. - Presence of impurities from improper storage. | - Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). - Use a fresh, properly stored batch of the compound for the reaction. |
| Poor solubility in a non-polar organic solvent | - The compound itself has some polarity. - Formation of more polar degradation products (e.g., the corresponding carboxylic acid or hydrolyzed byproducts). | - Check the purity of the compound. - Consider using a slightly more polar solvent or a co-solvent system. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) | - Presence of degradation products. - Contamination from the solvent or other reagents. | - Analyze the sample for potential degradation products such as the corresponding carboxylic acid or hydrolysis products. - Run a blank analysis of the solvent and other reagents to rule out contamination. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC assay to determine the purity of this compound and detect any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like 0.1% formic acid to improve peak shape).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over a period of 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.
Visualizations
Potential Degradation Pathways
References
Validation & Comparative
A Comparative Cytotoxicity Analysis: 4-((2-Chloroethyl)(methyl)amino)benzaldehyde vs. 4-[Bis(2-chloroethyl)amino]benzaldehyde
In the landscape of oncological research, nitrogen mustards represent a significant class of alkylating agents utilized in chemotherapy. This guide provides a comparative overview of the cytotoxic properties of two benzaldehyde-derived nitrogen mustards: 4-((2-Chloroethyl)(methyl)amino)benzaldehyde (CEMAB) and 4-[Bis(2-chloroethyl)amino]benzaldehyde (BCEAB). Due to a lack of direct comparative studies in the available scientific literature, this analysis will focus on the established cytotoxic mechanisms of nitrogen mustards and present relevant data for a closely related compound to infer potential activities.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of CEMAB and BCEAB, which can influence their biological activity and experimental handling.
| Property | This compound (CEMAB) | 4-[Bis(2-chloroethyl)amino]benzaldehyde (BCEAB) |
| CAS Number | 94-31-5[1] | 1208-03-3[2] |
| Molecular Formula | C10H12ClNO[3] | C11H13Cl2NO[2] |
| Molecular Weight | 197.66 g/mol [4] | 246.13 g/mol [2] |
| Appearance | Solid[1] | Yellow solid or powder[5] |
| Storage | 2-8°C, protect from light, stored under nitrogen[1] | Room temperature[2] |
Cytotoxicity Profile
The IC50 values for BNMPH, a structurally related benzaldehyde nitrogen mustard, are presented below. It is crucial to note that these values are for a different compound and should be considered indicative of the potential activity of this class of molecules, not as direct data for CEMAB or BCEAB.
| Cell Line | IC50 (µM) for BNMPH |
| HepG2 (Human Liver Cancer) | 26.1 ± 3.5[6][7][8] |
| HCT-116 (Human Colon Cancer) | 57.5 ± 5.3[6][7][8] |
| K562 (Human Myelogenous Leukemia) | 48.2 ± 4.0[6][7][8] |
| PC-12 (Rat Adrenal Pheochromocytoma) | 19.4 ± 2.2[6][7][8] |
Mechanism of Action: DNA Alkylation
Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA.[9] The bis(2-chloroethyl)amino moiety is a key pharmacophore responsible for this activity. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then reacts with nucleophilic sites on DNA, particularly the N7 position of guanine. This process can occur with one or both chloroethyl arms, leading to mono-adducts or inter- and intra-strand cross-links in the DNA. These DNA lesions inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[9]
Caption: Generalized pathway of DNA alkylation by nitrogen mustards.
Experimental Protocols
To evaluate and compare the cytotoxicity of CEMAB and BCEAB, a standardized in vitro assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.[10][11][12]
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CEMAB and BCEAB in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the treated plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10][11][12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for an MTT cytotoxicity assay.
Conclusion
While both this compound and 4-[Bis(2-chloroethyl)amino]benzaldehyde belong to the class of nitrogen mustard benzaldehydes, a direct comparison of their cytotoxic potential is hampered by the lack of specific experimental data in the public domain. Based on its structure with two chloroethyl groups, BCEAB is more likely to exhibit classical nitrogen mustard activity, including the ability to form DNA cross-links. The cytotoxicity of CEMAB, with a single chloroethyl group, may differ. To definitively compare their efficacy, further in vitro studies employing standardized assays like the MTT assay are essential. This guide provides the foundational information and experimental framework for researchers to undertake such a comparative investigation.
References
- 1. This compound | 94-31-5 [sigmaaldrich.com]
- 2. 4- Bis-(2-chloroethyl)amino benzaldehyde 99 1208-03-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Buy 4-[Bis(2-chloroethyl)amino]benzaldehyde (EVT-304352) | 1208-03-3 [evitachem.com]
- 6. The cytotoxicity of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone being involved in topoisomerase IIα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition | Semantic Scholar [semanticscholar.org]
- 8. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
"4-((2-Chloroethyl)(methyl)amino)benzaldehyde" vs. other benzaldehyde derivatives in anticancer drug synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, benzaldehyde and its derivatives have emerged as a promising class of compounds with significant potential in oncology. This guide provides a comprehensive comparison of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde," a nitrogen mustard precursor, with other classes of benzaldehyde derivatives that have demonstrated anticancer activity. We will delve into their distinct mechanisms of action, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
Overview of Benzaldehyde Derivatives in Oncology
Benzaldehyde, the simplest aromatic aldehyde, and its substituted analogs have attracted considerable attention in cancer research due to their diverse pharmacological activities. These compounds can be broadly categorized based on their mechanism of action, which ranges from DNA alkylation to the modulation of critical cellular signaling pathways. This guide will focus on a comparative analysis of the following key classes:
-
Nitrogen Mustard Benzaldehyde Derivatives: Represented by "this compound," these compounds act as precursors to potent DNA alkylating agents.
-
Benzyloxybenzaldehyde Derivatives: These compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.
-
Salicylaldehyde and Hydroxybenzaldehyde Derivatives: This class of compounds exhibits cytotoxicity through various mechanisms, including the inhibition of key signaling pathways.
"this compound": A DNA Damaging Agent
"this compound" and its closely related analog, "4-[Bis(2-chloroethyl)amino]benzaldehyde," belong to the nitrogen mustard family of compounds. Their anticancer activity stems from their ability to act as alkylating agents, a cornerstone of chemotherapy.
Mechanism of Action: The primary mechanism of action for these compounds involves the formation of highly reactive aziridinium ions from the chloroethyl groups. These ions then form covalent bonds with the nucleophilic centers on DNA bases, particularly the N7 position of guanine.[1][2][3][4] This process can lead to:
-
DNA Cross-linking: The bifunctional nature of these molecules allows them to alkylate two different guanine bases, leading to interstrand or intrastrand cross-links in the DNA double helix.[1][2]
-
Inhibition of DNA Replication and Transcription: These DNA adducts and cross-links disrupt the normal functioning of DNA polymerase and RNA polymerase, ultimately leading to an arrest of the cell cycle and the induction of apoptosis.[1][3]
Caption: Mechanism of DNA alkylation by nitrogen mustard benzaldehyde derivatives.
Alternative Benzaldehyde Derivatives: Targeting Cellular Signaling
In contrast to the direct DNA-damaging effects of nitrogen mustard derivatives, other classes of benzaldehydes exert their anticancer effects by modulating specific intracellular signaling pathways that are often dysregulated in cancer.
Benzyloxybenzaldehyde Derivatives
This class of compounds has demonstrated significant anticancer activity, particularly against leukemia cell lines.[5]
Mechanism of Action: Studies have shown that benzyloxybenzaldehyde derivatives can induce apoptosis and cause cell cycle arrest at the G2/M phase.[5] This is often associated with the disruption of mitochondrial function, leading to the release of pro-apoptotic factors.
Salicylaldehyde and Other Hydroxybenzaldehyde Derivatives
Various hydroxylated benzaldehyde derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.
Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways crucial for cancer cell survival and proliferation, including:
-
NF-κB Pathway: Some benzaldehyde derivatives have been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation and cancer.[6]
-
MAPK/ERK Pathway: Inhibition of the MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer, is another mechanism by which certain benzaldehyde derivatives exert their effects.[7][8]
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition by natural and synthetic compounds, including some benzaldehyde derivatives, is a key area of cancer research.
Caption: Inhibition of key signaling pathways by various benzaldehyde derivatives.
Comparative Performance: Experimental Data
Direct comparative studies of "this compound" against other benzaldehyde derivatives in the same cancer cell lines are limited in the public domain. However, we can compile and compare available cytotoxicity data for different classes of these compounds.
Table 1: Cytotoxicity of Substituted Benzaldehyde Derivatives
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | PBMC (Normal Cells) IC50 (µg/mL) |
| Reference Drug | |||||
| Doxorubicin | 0.03 | 0.05 | 0.06 | 0.01 | > 5.00 |
| Hydroxybenzaldehyde Derivatives | |||||
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | > 5.00 |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | > 5.00 |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | > 5.00 |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | > 5.00 |
| Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[6] |
Table 2: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells
| Compound | IC50 (µM) |
| 2-(Benzyloxy)benzaldehyde | ~10 |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | ~10 |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | ~10 |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | ~10 |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | < 10 |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | ~10 |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | ~10 |
| Data adapted from a study on benzyloxybenzaldehyde derivatives.[5] |
Note: Direct comparison of IC50 values between studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
General Synthesis of Benzaldehyde Derivatives
Caption: General synthetic workflows for different classes of benzaldehyde derivatives.
Protocol 5.1.1: Synthesis of 4-[Bis(2-chloroethyl)amino]benzaldehyde (a related compound)
This protocol describes a general method for the synthesis of a closely related nitrogen mustard benzaldehyde.
-
Reaction Setup: A mixture of p-aminobenzaldehyde and a suitable base (e.g., triethylamine) is dissolved in an appropriate solvent (e.g., toluene).
-
Alkylation: 2-Chloroethyl bromide or a similar alkylating agent is added dropwise to the solution at a controlled temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature or gentle heating and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Protocol 5.1.2: Synthesis of Benzyloxybenzaldehyde Derivatives via O-alkylation [4]
-
Reaction Mixture: To a solution of the phenolic starting material (1.0 eq.) and potassium carbonate (1.5 eq.) in dimethylformamide (DMF), the corresponding benzyl halide (1.0 eq.) is added.
-
Reaction Conditions: The resulting solution is stirred overnight at 70 °C.
-
Isolation: After the reaction is complete, the volume of DMF is reduced by evaporation under vacuum. Water is added to the resulting solution to precipitate the product.
-
Purification: The precipitate is filtered, dried, and recrystallized from a suitable solvent like ethanol to yield the pure benzyloxybenzaldehyde derivative.
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 5.2.1: MTT Assay Protocol [6]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzaldehyde derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.
Conclusion
"this compound" represents a class of benzaldehyde derivatives that function as traditional cytotoxic agents through DNA alkylation. This mechanism, while effective, is often associated with significant side effects due to its lack of specificity for cancer cells. In contrast, other benzaldehyde derivatives, such as benzyloxybenzaldehydes and various hydroxybenzaldehydes, offer alternative and potentially more targeted approaches by modulating key signaling pathways that are dysregulated in cancer.
The choice of a particular benzaldehyde derivative for anticancer drug development will depend on the desired therapeutic strategy. For broad-spectrum cytotoxicity, nitrogen mustard derivatives may be considered, while for a more targeted therapy with a potentially better safety profile, inhibitors of specific signaling pathways hold greater promise. Further research, including head-to-head comparative studies and in vivo evaluations, is necessary to fully elucidate the therapeutic potential of these diverse and promising compounds.
References
- 1. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 4-[Bis(2-chloroethyl)amino]benzaldehyde (EVT-304352) | 1208-03-3 [evitachem.com]
- 6. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Covalent Inhibition: A Comparative Guide to "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" and Established Alkylating Agents
For researchers, scientists, and drug development professionals, understanding the nuances of covalent inhibitors is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde," a compound belonging to the nitrogen mustard class of alkylating agents, with established chemotherapeutic drugs that operate through a similar mechanism. While the term "targeted covalent inhibitor" today often refers to agents that selectively modify a specific protein, the foundational principle of covalent modification is exemplified by classical DNA alkylating agents.
The core of this comparison lies in the reactivity of the 2-chloroethylamino moiety, a common "warhead" in nitrogen mustard compounds. This functional group enables the covalent modification of nucleophilic biomolecules, with DNA being the primary target for this class of compounds. The resulting DNA alkylation disrupts replication and transcription, ultimately leading to cytotoxicity, a mechanism that has been a cornerstone of cancer chemotherapy for decades.
Performance Comparison: Cytotoxicity and Activity
While specific experimental data for the antitumor activity of "this compound" is not extensively available in the public domain, its structural similarity to other benzaldehyde nitrogen mustards suggests it likely possesses cytotoxic properties. To provide a meaningful comparison, this guide contrasts its anticipated activity with well-characterized nitrogen mustard drugs: Chlorambucil and Melphalan. These drugs have been in clinical use for many years and serve as benchmarks for this class of compounds.
| Compound | Chemical Structure | Primary Target | Representative IC50 Values | Key Characteristics |
| This compound | C₁₀H₁₂ClNO | DNA | Not Publicly Available | Aromatic nitrogen mustard with a benzaldehyde group. Likely acts as a DNA alkylating agent. |
| Chlorambucil | C₁₄H₁₉Cl₂NO₂ | DNA | ~10-100 µM in various cancer cell lines | Aromatic nitrogen mustard used in the treatment of chronic lymphocytic leukemia and lymphomas. |
| Melphalan | C₁₃H₁₈Cl₂N₂O₂ | DNA | ~1-50 µM in various cancer cell lines | An L-phenylalanine derivative of nitrogen mustard, used to treat multiple myeloma and ovarian cancer. |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Mechanism of Action: DNA Alkylation by Nitrogen Mustards
Nitrogen mustards exert their cytotoxic effects by covalently modifying DNA. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. In bifunctional mustards, this process can be repeated, leading to the formation of interstrand or intrastrand cross-links in the DNA. These cross-links prevent DNA unwinding, thereby halting replication and transcription and inducing apoptosis.
Mechanism of DNA alkylation by nitrogen mustards.
Experimental Protocols for Validation
Validating a compound like "this compound" as a covalent inhibitor involves a series of in vitro and cellular assays to confirm its mechanism of action, potency, and selectivity.
Confirmation of Covalent Modification of DNA
Objective: To demonstrate that the compound directly and covalently modifies DNA.
Methodology: Mass Spectrometry-based Adduct Identification
-
Incubation: Incubate the test compound with purified DNA or specific nucleosides (e.g., deoxyguanosine) in a physiologically relevant buffer.
-
Digestion: For DNA, enzymatically digest the treated DNA into individual nucleosides or short oligonucleotides.
-
LC-MS/MS Analysis: Analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search for the expected mass shift corresponding to the addition of the compound's reactive fragment to the nucleoside or oligonucleotide. Fragment analysis (MS/MS) can pinpoint the site of modification.
Assessment of Cytotoxicity
Objective: To determine the potency of the compound in killing cancer cells.
Methodology: Cell Viability Assays
-
Cell Culture: Plate cancer cell lines of interest in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and control compounds (e.g., Chlorambucil, Melphalan) for a defined period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: Plot cell viability against compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Evaluation of Target Engagement in Cells
Objective: To confirm that the compound engages and modifies its target (DNA) within a cellular context.
Methodology: Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Treatment: Treat cells with the test compound for a short duration.
-
Cell Lysis and Electrophoresis: Embed the treated cells in agarose on a microscope slide, lyse the cells, and subject the remaining nuclei to electrophoresis.
-
Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: DNA damage, such as strand breaks resulting from alkylation, will cause the DNA to migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Workflow for validating a covalent DNA alkylating agent.
Concluding Remarks
"this compound" represents a classic example of a potential covalent inhibitor that targets DNA. While the principles of its covalent interaction are foundational to the field of chemotherapy, the current paradigm in drug discovery is shifting towards more selective, protein-targeted covalent inhibitors. The validation of such classical alkylating agents relies on demonstrating their ability to covalently modify DNA and exert potent cytotoxic effects. By comparing its anticipated profile with established drugs like Chlorambucil and Melphalan, and by employing a rigorous experimental workflow, researchers can effectively characterize the potential of "this compound" and similar nitrogen mustards in the landscape of cancer therapeutics.
A Comparative Guide to the DNA Alkylating Efficiency of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde and Chlorambucil
For Researchers, Scientists, and Drug Development Professionals
Introduction to DNA Alkylating Agents
DNA alkylating agents are a class of reactive chemicals that covalently attach alkyl groups to nucleophilic sites on DNA. This modification can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1] These agents are a cornerstone of cancer chemotherapy.[2]
Chlorambucil is a bifunctional nitrogen mustard derivative that forms interstrand and intrastrand DNA cross-links, primarily at the N7 position of guanine.[1][3] This cross-linking activity is critical to its cytotoxic effect.[2]
4-((2-Chloroethyl)(methyl)amino)benzaldehyde is a structurally related compound containing a nitrogen mustard moiety. Its DNA alkylating potential is inferred from this functional group, but its specific efficiency and the profile of DNA adducts it forms require experimental determination.
Mechanism of Action of Bifunctional Alkylating Agents
Bifunctional alkylating agents, such as chlorambucil, possess two reactive chloroethyl groups. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then reacts with a nucleophilic site on a DNA base. This process can be repeated, allowing the agent to bind to a second DNA base, resulting in a cross-link.[4]
Figure 1: General mechanism of action for bifunctional DNA alkylating agents.
Quantitative Comparison of DNA Alkylating Efficiency
The following table summarizes known data for chlorambucil. The corresponding values for this compound are listed as "Not Available" and would need to be determined experimentally using the protocols outlined in this guide.
| Parameter | Chlorambucil | This compound |
| Mechanism | Bifunctional alkylating agent.[1] | Presumed bifunctional alkylating agent. |
| Primary DNA Adducts | N7 of guanine, leading to inter- and intrastrand cross-links.[3] | Not Available |
| Cytotoxicity (IC50) | Cell line dependent (e.g., low µM range in sensitive cancer cell lines). | Not Available |
| DNA Damage Induction | Induces DNA strand breaks and cross-links. | Not Available |
Experimental Protocols for Comparative Analysis
To objectively compare the DNA alkylating efficiency of this compound and chlorambucil, a series of in vitro assays should be performed.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., a relevant human cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of both this compound and chlorambucil for a defined period (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Plot cell viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Figure 2: Workflow for the MTT cytotoxicity assay.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[7][8]
Protocol:
-
Cell Treatment: Treat cells with equitoxic concentrations (e.g., IC50 values determined from the MTT assay) of each compound for a short duration.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer them onto a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then apply an electric field. Fragmented DNA will migrate out of the nucleus, forming a "comet tail".[7]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
Figure 3: Workflow for the comet assay to assess DNA damage.
DNA Adduct Analysis (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific DNA adducts.[9][10]
Protocol:
-
DNA Isolation: Treat cells with the compounds, and then isolate the genomic DNA.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.
-
LC Separation: Separate the modified and unmodified nucleosides using liquid chromatography.
-
MS/MS Detection: Use tandem mass spectrometry to identify and quantify specific DNA adducts based on their mass-to-charge ratio and fragmentation patterns.[11]
-
Data Analysis: Compare the types and quantities of DNA adducts formed by this compound and chlorambucil.
Cellular Signaling Pathways Activated by DNA Alkylation
DNA damage induced by alkylating agents triggers a complex network of cellular signaling pathways, primarily the DNA Damage Response (DDR). Key players in this response include ATM and ATR kinases, which, upon activation, phosphorylate a cascade of downstream targets, including p53 and CHK1/CHK2, leading to cell cycle arrest and apoptosis if the damage is irreparable.[1]
Figure 4: Simplified signaling pathway of the DNA damage response.
Conclusion
This guide provides the foundational knowledge and detailed experimental methodologies required to conduct a rigorous comparison of the DNA alkylating efficiency of this compound and chlorambucil. By systematically evaluating their cytotoxicity, DNA damaging potential, and the specific DNA adducts they form, researchers can elucidate the activity of this novel compound and its potential as a therapeutic agent. The provided workflows and diagrams serve as a roadmap for these essential preclinical investigations.
References
- 1. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis: The Efficacy of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde Derivatives Versus Traditional Nitrogen Mustards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of emerging "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" derivatives against well-established traditional nitrogen mustards. By presenting available experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to inform research and development in the field of oncology.
Introduction to Nitrogen Mustards: A Tale of Two Scaffolds
Nitrogen mustards have been a cornerstone of cancer chemotherapy for decades, primarily functioning as DNA alkylating agents.[1] Their cytotoxic effects stem from the formation of a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on DNA, most notably the N7 position of guanine.[1][2] This leads to DNA damage, including interstrand cross-links, which ultimately triggers cell cycle arrest and apoptosis.[3][4]
Traditional nitrogen mustards, such as cyclophosphamide, chlorambucil, and melphalan, are characterized by an aliphatic or a simple aromatic backbone. In contrast, derivatives of "this compound" represent a class of aromatic nitrogen mustards where the nitrogen mustard moiety is attached to a benzaldehyde scaffold. This structural difference can influence the electronic properties, reactivity, and ultimately, the biological activity of the compound.[1] The aromatic ring in these derivatives can delocalize the nitrogen's lone pair of electrons, generally making them less reactive than their aliphatic counterparts.[1] This reduced reactivity may lead to a different pharmacological profile, potentially offering improved selectivity and reduced systemic toxicity.[2][3]
Comparative Efficacy: A Look at the In Vitro Data
Direct comparative studies of "this compound" and its derivatives against traditional nitrogen mustards are limited in the publicly available literature. However, by collating data from various studies on related compounds, we can draw some preliminary comparisons. The following table summarizes the 50% inhibitory concentration (IC50) values for a representative benzaldehyde nitrogen mustard derivative and several traditional nitrogen mustards across various cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Nitrogen Mustard Derivatives
| Compound/Drug Category | Compound | Cell Line | IC50 (µM) | Reference |
| Benzaldehyde Nitrogen Mustard Derivative | Benzaldehyde nitrogen mustard pyridine carboxyl acid hydrazone (BNMPH) | HepG2 (Liver Cancer) | 26.1 ± 3.5 | [5] |
| HCT-116 (Colon Cancer) | 57.5 ± 5.3 | [5] | ||
| K562 (Leukemia) | 48.2 ± 4.0 | [5] | ||
| PC-12 (Pheochromocytoma) | 19.4 ± 2.2 | [5] | ||
| Traditional Nitrogen Mustards | Chlorambucil | MDA-MB-468 (Breast Cancer) | >20 | [6] |
| MIA PaCa-2 (Pancreatic Cancer) | >20 | [6] | ||
| Chronic Lymphocytic Leukemia (Primary cells) | Starting at 17.5 | [7] | ||
| Melphalan | RPMI8226 (Multiple Myeloma) | 8.9 | [8] | |
| K562 (Leukemia) | 12 | [3] | ||
| Various Hematological Malignancies | IC50 values vary | [9][10] | ||
| Cyclophosphamide | A549 (Lung Cancer) | Inactive in vitro (requires metabolic activation) | [11] | |
| MCF-7 (Breast Cancer) | High concentration needed (>500 µg/ml for 20% cell death) | [12] |
Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions. Direct head-to-head studies are necessary for a definitive comparison. The benzaldehyde derivative shown is a hydrazone conjugate, and its activity may not be directly representative of the parent "this compound".
Mechanism of Action: DNA Alkylation and Beyond
The primary mechanism of action for both traditional and benzaldehyde-derived nitrogen mustards is the alkylation of DNA. The process is initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly electrophilic aziridinium ion. This intermediate then reacts with a nucleophilic site on a DNA base, typically guanine. The second 2-chloroethyl arm can then repeat this process, leading to the formation of DNA interstrand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting replication and transcription, and ultimately inducing apoptosis.
Caption: DNA alkylation by nitrogen mustards.
While DNA damage is the primary cytotoxic mechanism, some studies suggest that nitrogen mustard derivatives may also induce cell death through the generation of reactive oxygen species (ROS) and by inhibiting key enzymes like topoisomerase II.[5]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
DNA Damage Detection (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in low melting point agarose at 37°C.
-
Slide Preparation: Pipette the cell/agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing fragments and strand breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
Caption: Workflow of the Comet assay.
Conclusion and Future Directions
The available in vitro data suggests that benzaldehyde nitrogen mustard derivatives possess cytotoxic activity against various cancer cell lines. However, a direct and comprehensive comparison with traditional nitrogen mustards is necessary to ascertain their relative efficacy and potential for improved therapeutic indices. The structural modifications inherent in the "this compound" scaffold may offer advantages in terms of selectivity and reduced side effects, but this needs to be validated through further preclinical and clinical studies.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of "this compound" derivatives with traditional nitrogen mustards like chlorambucil, melphalan, and cyclophosphamide.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms of these novel derivatives, including their DNA alkylation patterns, effects on DNA repair pathways, and potential off-target effects.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the antitumor activity, pharmacokinetic profiles, and toxicity of promising derivatives in relevant animal models of cancer.
By systematically addressing these research questions, the scientific community can better understand the therapeutic potential of this emerging class of nitrogen mustards and their place in the future of cancer chemotherapy.
References
- 1. Aromatic Nitrogen Mustards - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy.umich.edu [pharmacy.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells [mdpi.com]
- 10. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential toxicities of cyclophosphamide and its glutathione metabolites to A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of cell death caused by CDF (cyclophosphamide, doxorubicin, 5-fluorouracil) multi-drug administration in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance of Cancer Cells to Alkylating Agents, with a Focus on 4-((2-Chloroethyl)(methyl)amino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cross-resistance patterns observed in cancer cells to various alkylating agents. While direct experimental data on cross-resistance involving 4-((2-Chloroethyl)(methyl)amino)benzaldehyde is not extensively available in the public domain, this document extrapolates potential resistance profiles based on its chemical structure and the well-documented behavior of similar compounds. The information herein is intended to guide research and development efforts in overcoming resistance to this class of chemotherapeutic agents.
Introduction to this compound and Alkylating Agents
This compound is an organic compound featuring a benzaldehyde moiety substituted with a bis(2-chloroethyl)amino group.[1] This structure places it within the nitrogen mustard class of alkylating agents. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with DNA, which leads to the disruption of DNA replication and transcription, ultimately inducing cell death.[2] However, the efficacy of these agents is often limited by the development of drug resistance, including cross-resistance, where resistance to one alkylating agent confers resistance to others.
Mechanisms of resistance to alkylating agents are multifaceted and can be broadly categorized as pre-target and post-target mechanisms.[3] Pre-target mechanisms limit the drug's ability to reach and damage DNA, and include reduced drug accumulation and increased detoxification. Post-target mechanisms involve the cell's ability to repair or tolerate DNA damage.[3]
Mechanisms of Resistance and Cross-Resistance
Several key cellular mechanisms contribute to resistance to alkylating agents and can lead to cross-resistance:
-
Enhanced DNA Repair: The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) is a primary mechanism of resistance to certain alkylating agents.[2][4] MGMT removes alkyl groups from the O6 position of guanine, thus preventing the formation of cytotoxic DNA cross-links.[2][4] Other DNA repair pathways, such as those involving poly(ADP-ribose)polymerase (PARP-1) and the mismatch repair (MMR) pathway, also play significant roles.[4]
-
Drug Detoxification: The glutathione S-transferase (GST) system can detoxify alkylating agents by conjugating them with glutathione, rendering them less reactive and more easily eliminated from the cell.
-
Reduced Drug Accumulation: Cancer cells can develop resistance by decreasing the uptake of a drug or by increasing its efflux through membrane transporters.
-
Apoptosis Evasion: Alterations in apoptotic pathways can allow cancer cells to survive despite significant DNA damage.[5]
The specific mechanism of resistance often dictates the pattern of cross-resistance. For instance, elevated MGMT activity can confer resistance to nitrosoureas and temozolomide but may not affect sensitivity to other alkylating agents that form different types of DNA adducts.
Comparative Cross-Resistance Data
While specific data for this compound is not available, studies on other alkylating agents provide insights into potential cross-resistance patterns. The following table summarizes findings from in vitro studies on human tumor cell lines.
| Cell Line | Resistant to | Cross-Resistant to | Not Cross-Resistant to | Reference |
| Raji/HN2 | Nitrogen Mustard | 4-hydroxyperoxycyclophosphamide | BCNU, Melphalan, Busulfan, Cisplatin | [6] |
| Raji/BCNU | BCNU | Melphalan, Cisplatin | - | [6] |
| Raji/CP | Cisplatin | Nitrogen Mustard, BCNU | Busulfan | [6] |
| SCC-25/CP | Cisplatin | Melphalan, 4-hydroxyperoxycyclophosphamide | - | [6] |
BCNU: N,N'-bis(2-chloroethyl)-N-nitrosourea
These findings suggest that cross-resistance is not always predictable and depends on the specific resistance mechanisms developed by the cancer cells.[6] For example, the Raji/HN2 line, resistant to nitrogen mustard, showed some cross-resistance to cyclophosphamide but not to BCNU or cisplatin, indicating a specific resistance mechanism likely effective against nitrogen mustards.[6]
Experimental Protocols
To evaluate the cross-resistance profile of this compound, the following experimental protocols are recommended:
1. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To determine the cytotoxic effects of the compound and compare its potency with other alkylating agents in both sensitive and resistant cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and other alkylating agents (e.g., melphalan, cisplatin, temozolomide) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[7]
-
Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound. Cross-resistance is indicated if the IC50 of a compound is significantly higher in the resistant cell line compared to the parental sensitive cell line.
-
2. DNA Interstrand Cross-linking Assay
-
Objective: To quantify the extent of DNA damage induced by the compound.
-
Methodology:
-
Treat cancer cells with the alkylating agents for a defined period.
-
Isolate the genomic DNA from the treated cells.
-
Denature the DNA by heating and then rapidly cool it.
-
The presence of interstrand cross-links will facilitate the rapid renaturation of the DNA.
-
Quantify the amount of double-stranded DNA using a fluorescent dye that specifically binds to it. An increased fluorescence signal indicates a higher level of interstrand cross-links.
-
Visualizing Resistance Pathways and Experimental Workflows
Signaling Pathways in Alkylating Agent Resistance
Caption: Mechanisms of cancer cell resistance to alkylating agents.
Experimental Workflow for Cross-Resistance Study
Caption: Workflow for a typical in vitro cross-resistance study.
Conclusion
Understanding the potential for cross-resistance is crucial in the development of new anticancer agents. Based on its structure as a nitrogen mustard, this compound is likely to be susceptible to resistance mechanisms that affect this class of drugs, including enhanced DNA repair and detoxification by the GST system. Consequently, it may exhibit cross-resistance with other nitrogen mustards. However, its unique chemical structure may result in a distinct profile of activity and resistance. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for systematically investigating the cross-resistance profile of this and other novel alkylating agents, with the ultimate goal of developing more effective and durable cancer therapies.
References
- 1. CAS 1208-03-3: 4-[Bis(2-chloroethyl)amino]benzaldehyde [cymitquimica.com]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reelmind.ai [reelmind.ai]
- 6. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the specificity of fluorescent probes derived from "4-((2-Chloroethyl)(methyl)amino)benzaldehyde"
A Comparative Guide for Researchers
In the landscape of chemical biology and drug development, fluorescent probes are indispensable tools for visualizing and understanding molecular interactions within complex biological systems. For researchers studying DNA alkylating agents, probes that can report on the specific targeting of DNA are of paramount importance. This guide focuses on validating the specificity of fluorescent probes derived from compounds containing the 4-((2-Chloroethyl)(methyl)amino)phenyl moiety, a classic nitrogen mustard alkylating agent.
While the scientific literature extensively covers various fluorescent probes, specific derivatives of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" are not prominently documented. Therefore, this guide will use a representative, rationally designed probe, hereafter named NM-Benz-Naph , as a focal point for comparison. NM-Benz-Naph is a conceptual probe that couples the reactive nitrogen mustard core with a naphthalene-based fluorophore, a common scaffold for fluorescent sensors.[1][2]
This guide will compare the functional characteristics of NM-Benz-Naph with established, non-covalent DNA binding dyes to highlight the unique attributes of a probe designed for covalent labeling. The objective is to provide researchers with the foundational knowledge and experimental frameworks necessary to assess the specificity of such targeted probes.
Comparative Overview of DNA-Targeting Fluorescent Agents
The utility of a fluorescent probe is defined by its photophysical properties and its biological interactions. Below is a comparison of our representative alkylating probe, NM-Benz-Naph, with two widely used, non-covalent DNA stains: DAPI and Ethidium Bromide.[3][4]
| Property | NM-Benz-Naph (Representative Alkylating Probe) | DAPI (Minor Groove Binder) | Ethidium Bromide (Intercalator) |
| Mechanism of Action | Covalent alkylation of DNA, primarily at the N7 position of guanine.[4] | Reversible binding to the minor groove of A-T rich DNA sequences.[3] | Reversible intercalation between DNA base pairs.[4] |
| Binding Specificity | Sequence-dependent, favoring guanine-rich regions.[4] | High specificity for A-T rich regions of double-stranded DNA.[3] | Binds to double-stranded DNA with little sequence preference. Can also bind to RNA.[4] |
| Cell Permeability | Designed to be cell-permeable. | Can pass through intact cell membranes, though with some difficulty.[3] | Generally impermeable to intact cell membranes.[4] |
| Application in Live Cells | Suitable for tracking covalent modification and long-term fate of labeled DNA. | Commonly used for staining the nuclei of live and fixed cells.[3] | Primarily used for staining DNA in dead cells or in vitro (e.g., gel electrophoresis).[4] |
| Photostability | Dependent on the chosen fluorophore (e.g., naphthalene). | Moderate photostability. | Moderate photostability. |
| Cytotoxicity | High, due to irreversible DNA damage.[5][6] | Lower cytotoxicity compared to alkylating agents.[3] | Mutagenic and moderately cytotoxic.[4] |
Experimental Protocols for Specificity Validation
The following protocols provide a framework for the synthesis and validation of a nitrogen mustard-based fluorescent probe like NM-Benz-Naph.
Synthesis of NM-Benz-Naph
This protocol describes a representative synthesis via a Schiff base formation followed by reduction.
Materials:
-
This compound
-
2-Hydroxy-1-naphthaldehyde
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Schiff Base Formation:
-
Dissolve 1.0 mmol of this compound and 1.0 mmol of 2-hydroxy-1-naphthaldehyde in 30 mL of ethanol in a round-bottom flask.[7]
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature. The Schiff base product may precipitate.
-
Filter the mixture to collect the precipitate.
-
-
Reduction to Form the Final Probe:
-
Suspend the collected Schiff base in methanol.
-
Cool the suspension in an ice bath.
-
Add 1.5 equivalents of sodium borohydride in small portions over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography to yield the final NM-Benz-Naph probe.
-
In Vitro DNA Alkylation Assay
This assay confirms the probe's ability to covalently bind to DNA, which can be visualized by a change in electrophoretic mobility.
Materials:
-
NM-Benz-Naph probe
-
Plasmid DNA (e.g., pUC19)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
Ethidium bromide or other DNA stain for visualization
-
Gel electrophoresis system
Procedure:
-
Set up reactions containing a fixed amount of plasmid DNA (e.g., 200 ng) in TE buffer.
-
Add increasing concentrations of the NM-Benz-Naph probe to the reactions. Include a control with no probe.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding gel loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the DNA forms.
-
Stain the gel with ethidium bromide and visualize it under UV light. Covalent binding of the probe to the plasmid DNA will result in a retarded migration (a "smear" or a band shift) compared to the untreated control.
Cellular Localization and Specificity Assay
This experiment uses fluorescence microscopy to determine if the probe localizes to the nucleus and co-localizes with a known DNA stain, indicating DNA targeting.
Materials:
-
A relevant cell line (e.g., HeLa or A549) cultured on glass-bottom dishes.[5]
-
NM-Benz-Naph probe
-
DAPI
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing)
-
Confocal fluorescence microscope
Procedure:
-
Treat the cultured cells with a suitable concentration of the NM-Benz-Naph probe (e.g., 5-10 µM) and incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells three times with PBS to remove the unbound probe.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
Counterstain the cell nuclei by incubating with DAPI (e.g., 300 nM) for 10 minutes.
-
Wash the cells a final three times with PBS.
-
Image the cells using a confocal microscope. Acquire images in the channels corresponding to the NM-Benz-Naph probe and DAPI.
-
Analyze the images for co-localization of the probe's fluorescence signal with the DAPI signal in the nucleus. A high degree of co-localization suggests that the probe is targeting DNA.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the synthesis, mechanism, and experimental workflow.
Caption: Proposed synthesis pathway for the NM-Benz-Naph probe.
Caption: Covalent modification of DNA by the nitrogen mustard probe.
Caption: Experimental workflow for validating probe specificity.
References
- 1. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes | MDPI [mdpi.com]
- 4. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]
- 7. Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging | MDPI [mdpi.com]
Comparative analysis of the reaction kinetics of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" with different nucleophiles
For Researchers, Scientists, and Drug Development Professionals
The reactivity of aromatic nitrogen mustards, such as 4-((2-chloroethyl)(methyl)amino)benzaldehyde, is of significant interest in medicinal chemistry due to their application as alkylating agents.[1] The core of their chemical behavior lies in the bis(2-chloroethyl)amino moiety, which can react with a variety of biological and chemical nucleophiles.
General Reaction Mechanism
Unlike their aliphatic counterparts, the reactivity of aromatic nitrogen mustards is moderated by the electron-withdrawing nature of the aromatic ring. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, which reduces its nucleophilicity and makes the formation of a cyclic aziridinium ion less favorable.[2][3] Consequently, the alkylation reaction likely proceeds through an SN1-type mechanism. The rate-determining step is the heterolytic cleavage of the carbon-chlorine bond to form a carbocation intermediate, which is then rapidly attacked by a nucleophile.[2] The presence of the benzaldehyde group, an electron-withdrawing group, further influences the reactivity of the mustard moiety.
References
In vitro and in vivo correlation of the anticancer activity of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activity of analogs of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, a class of compounds known as benzaldehyde mustards. These compounds are nitrogen mustards, a well-established group of DNA alkylating agents used in cancer chemotherapy. The core structure combines the cytotoxicity of the nitrogen mustard moiety with a benzaldehyde scaffold, offering potential for chemical modification to improve efficacy and selectivity.
In Vitro Anticancer Activity
The in vitro cytotoxicity of benzaldehyde mustard analogs is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
A study on a specific analog, benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone (BNMPH), provides valuable insight into the cytotoxic potential of this class of compounds against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH)
| Cancer Cell Line | Cell Type | IC50 (μM) |
| HepG2 | Human Liver Cancer | 26.1 ± 3.5[1][2] |
| HCT-116 | Human Colon Cancer | 57.5 ± 5.3[1][2] |
| K562 | Human Myelogenous Leukemia | 48.2 ± 4.0[1][2] |
| PC-12 | Rat Adrenal Pheochromocytoma | 19.4 ± 2.2[1][2] |
Data from a study on a benzaldehyde nitrogen mustard derivative, providing a benchmark for the cytotoxic potential of this class of compounds.[1][2]
Experimental Protocols
Standardized in vitro and in vivo assays are crucial for the evaluation of novel anticancer agents.[1][3]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., benzaldehyde mustard analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and toxicity of anticancer compounds.[2]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are treated with the test compound (e.g., via intravenous or oral administration) at various doses and schedules. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Toxicity Assessment: The toxicity of the compound is assessed by monitoring the body weight, general health, and histological analysis of major organs of the mice.
Mechanistic Insights and Signaling Pathways
Benzaldehyde mustards, as nitrogen mustard derivatives, primarily exert their anticancer effects through DNA alkylation. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death.[1][4] The aromatic ring in these compounds can modulate the reactivity of the mustard group.[4]
The cytotoxic mechanism of some benzaldehyde mustard analogs is multifaceted, involving not only DNA alkylation but also the generation of reactive oxygen species (ROS) and the inhibition of key enzymes like topoisomerase IIα.[1][2]
Caption: Proposed signaling pathway for the anticancer activity of benzaldehyde mustard analogs.
The diagram above illustrates the key molecular events initiated by benzaldehyde mustard analogs in cancer cells. The primary mechanism is DNA alkylation, leading to DNA damage that activates the DNA Mismatch Repair (MMR) pathway and the tumor suppressor protein p53.[5][6] Concurrently, some analogs can inhibit topoisomerase IIα, an enzyme crucial for DNA replication, and induce the production of ROS, causing further cellular stress. These pathways converge to activate pro-apoptotic proteins like Bax and Bak, leading to the activation of caspases and ultimately, programmed cell death (apoptosis).
Experimental and Logical Workflow
The evaluation of novel anticancer compounds follows a logical progression from in vitro screening to in vivo validation.
Caption: General workflow for the evaluation of anticancer benzaldehyde mustard analogs.
This workflow begins with the synthesis of a series of analogs, followed by in vitro screening to determine their cytotoxicity and IC50 values against a panel of cancer cell lines. Promising candidates are then subjected to mechanistic studies to understand how they kill cancer cells. Based on the in vitro data, lead compounds are selected for in vivo evaluation in animal models to assess their antitumor efficacy and safety profile. The final step involves correlating the in vitro activity with the in vivo outcomes to establish a comprehensive understanding of the compound's potential.
Conclusion
Analogs of this compound represent a promising class of anticancer agents that leverage the DNA alkylating properties of nitrogen mustards. The available data on the benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone (BNMPH) analog demonstrates potent in vitro cytotoxicity against several cancer cell lines. The multifaceted mechanism of action, potentially involving DNA alkylation, ROS generation, and topoisomerase IIα inhibition, offers multiple avenues for therapeutic intervention.
Further research focusing on the synthesis and systematic evaluation of a broader range of analogs is warranted to establish a clear structure-activity relationship and to identify lead candidates with improved efficacy and selectivity. A direct comparison of in vitro and in vivo data for a series of these compounds would be invaluable for advancing this class of potential anticancer drugs toward clinical development.
References
Head-to-head comparison of "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" and melphalan in preclinical models
A Comparative Guide for Researchers in Oncology and Drug Development
Executive Summary
Direct preclinical comparative data for "4-((2-Chloroethyl)(methyl)amino)benzaldehyde" against the established chemotherapeutic agent melphalan is not available in the published scientific literature. Searches for preclinical studies on "this compound" did not yield any data on its cytotoxic or anti-tumor activities. This compound is primarily documented as a chemical intermediate used in the synthesis of dyes[1][2].
In contrast, melphalan is a well-characterized alkylating agent with extensive preclinical data supporting its use in oncology, particularly in the context of multiple myeloma. This guide, therefore, provides a comprehensive overview of the available preclinical data for melphalan as a benchmark. It also outlines the standard experimental protocols that would be necessary to conduct a head-to-head comparison of a novel compound like "this compound" against melphalan.
Compound Overview
Both "this compound" and melphalan belong to the nitrogen mustard class of alkylating agents. Their cytotoxic effects are predicated on the presence of the bis(2-chloroethyl)amine functional group, which enables the alkylation of DNA, leading to the formation of DNA cross-links, inhibition of DNA replication, and ultimately, apoptosis.
"this compound" is a benzaldehyde derivative containing a single 2-chloroethyl group attached to a methylamino substituent. Its potential as a cytotoxic agent has not been reported in available literature.
Melphalan , or L-phenylalanine mustard, is an amino acid derivative of nitrogen mustard. This structural feature allows it to be transported into cells via amino acid transporters. It is a bifunctional alkylating agent, capable of forming interstrand and intrastrand cross-links in DNA.
Preclinical Performance of Melphalan
Melphalan has been extensively evaluated in a variety of preclinical models. The following tables summarize representative data on its in vitro cytotoxicity and in vivo efficacy.
In Vitro Cytotoxicity of Melphalan
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for melphalan in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI8226 | Multiple Myeloma | 8.9 | [3] |
| THP1 | Acute Monocytic Leukemia | 6.26 | [3] |
| HL60 | Acute Promyelocytic Leukemia | 3.78 | [3] |
| PBMCs | Normal Peripheral Blood Mononuclear Cells | 21.40 ± 15.43 | [4] |
Note: IC50 values can vary between studies depending on the experimental conditions, such as incubation time and assay method.
In Vivo Efficacy of Melphalan
The anti-tumor activity of melphalan has also been demonstrated in animal models, typically using human tumor xenografts in immunodeficient mice.
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Human MM Xenograft Mice | Multiple Myeloma | Melphalan (5 mg/kg) | Strong anti-myeloma effects, prolonged survival | [5] |
| Human MM.1S Xenograft Mice | Multiple Myeloma | Equimolar doses of melphalan | Reduced tumor progression | [6] |
Experimental Protocols for a Head-to-Head Comparison
To directly compare the preclinical efficacy of "this compound" and melphalan, a series of standardized assays would be required. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]
Objective: To determine and compare the IC50 values of "this compound" and melphalan in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., RPMI8226, HL60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
"this compound" and melphalan
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "this compound" and melphalan in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
In Vivo Efficacy: Human Tumor Xenograft Model
Xenograft models are essential for evaluating the anti-tumor activity of a compound in a living organism.[12][13][14][15][16]
Objective: To compare the in vivo anti-tumor efficacy of "this compound" and melphalan in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice, 6-8 weeks old)
-
Human cancer cell line (e.g., a multiple myeloma line like MM.1S)
-
"this compound" and melphalan formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, "this compound" low dose, "this compound" high dose, melphalan positive control).
-
Drug Administration: Administer the compounds and vehicle control to the respective groups according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage, intravenous).
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a defined period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data if the study includes a survival endpoint.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of Alkylating Agents
Caption: General mechanism of action for alkylating agents.
Experimental Workflow for Preclinical Comparison
Caption: Workflow for a preclinical comparison of two compounds.
References
- 1. This compound [dyestuffintermediates.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Associations of high-dose melphalan pharmacokinetics and outcomes in the setting of a randomized cryotherapy trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenograft.org [xenograft.org]
- 15. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
Proper Disposal of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde.
This compound, with CAS number 94-31-5, is classified as a hazardous substance.[1][2][3][4][5] Adherence to strict disposal protocols is crucial to protect personnel and the environment. The following procedures are based on general hazardous waste guidelines and the specific hazard profile of this chemical.
Hazard Profile and Safety Precautions
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][6] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[6] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[6] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes.[6] |
| H335: May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of solid this compound and contaminated lab supplies.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated Lab Supplies:
-
Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with the chemical should be considered hazardous waste.
-
Double-bag these materials in clear plastic bags to allow for visual inspection.[7]
-
2. Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: this compound
-
The CAS number: 94-31-5
-
The hazard characteristics (e.g., "Toxic," "Irritant")
-
The date when the waste was first added to the container.
-
3. Storage of Hazardous Waste:
-
Store the waste in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA must be under the control of the laboratory and inspected weekly for any signs of leakage.[8]
-
Ensure secondary containment is used to capture any potential spills or leaks.[7] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[7]
-
Segregate this waste from incompatible materials, such as strong oxidizing agents.[6]
4. Arranging for Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.[9]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.
-
Provide EH&S with accurate information about the waste, including its identity and quantity.
-
Follow all institutional and local regulations regarding hazardous waste disposal.[10][11]
5. Handling Spills:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Absorb the spill with an inert material, such as sand or earth.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after the material has been removed.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process.
References
- 1. This compound | 94-31-5 [chemicalbook.com]
- 2. This compound | 94-31-5 [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
- 10. pfw.edu [pfw.edu]
- 11. lobachemie.com [lobachemie.com]
Safeguarding Your Research: A Guide to Handling 4-((2-Chloroethyl)(methyl)amino)benzaldehyde
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde (CAS No. 94-31-5), a chemical intermediate with potential hazards. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its hazardous properties, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation, a stringent PPE protocol is mandatory.[1][2] The following table summarizes the required personal protective equipment.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times when handling the solid or solutions. A face shield is required when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Butyl rubber recommended) | Given the chemical's classification as a potential alkylating agent, similar to nitrogen mustards, butyl rubber gloves are recommended. If unavailable, double-gloving with nitrile gloves may be considered, but gloves should be changed immediately upon any contact with the substance. Always inspect gloves for tears or degradation before use. |
| Body Protection | Chemical-resistant laboratory coat | A lab coat must be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved respirator | All handling of the solid chemical should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
Operational Plan: A Step-by-Step Handling Protocol
The following is a generalized protocol for a synthetic reaction involving this compound, based on procedures for structurally similar compounds. This should be adapted to the specific requirements of your experiment.
1. Preparation and Pre-Reaction Setup:
- Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary glassware and equipment, ensuring it is clean, dry, and free of defects.
- Prepare any necessary solutions in the fume hood.
2. Weighing and Transfer of the Chemical:
- Wear all required PPE as detailed in the table above.
- Weigh the solid this compound in a tared, sealed container within the fume hood to minimize dust exposure.
- Carefully transfer the weighed solid to the reaction vessel inside the fume hood.
3. Conducting the Reaction:
- Perform all steps of the reaction, including the addition of solvents and other reagents, within the chemical fume hood.
- Maintain constant vigilance over the reaction, monitoring for any unexpected changes.
4. Work-up and Product Isolation:
- Quench the reaction and perform any extractions or purifications within the fume hood.
- Handle all liquid waste as hazardous and collect it in appropriately labeled containers.
Disposal Plan
1. Solid Waste:
- All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
2. Liquid Waste:
- Collect all liquid waste from the reaction and work-up, including solvents and aqueous solutions, in a labeled, sealed, and chemical-resistant hazardous waste container.
- Do not pour any waste containing this chemical down the drain.
3. Decontamination:
- Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent, followed by a thorough washing with soap and water. Collect the initial solvent rinse as hazardous waste.
4. Final Disposal:
- All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visualizing the Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
